Technical Documentation Center

2S,3R-1-Boc-2-methyl-piperidine-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2S,3R-1-Boc-2-methyl-piperidine-3-carboxylic acid
  • CAS: 828300-51-2

Core Science & Biosynthesis

Foundational

Technical Monograph: (2S,3R)-1-Boc-2-methyl-piperidine-3-carboxylic acid

The following technical guide provides an in-depth analysis of (2S,3R)-1-Boc-2-methyl-piperidine-3-carboxylic acid, focusing on its chemical identity, synthesis, and application in drug development. Executive Summary Tar...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of (2S,3R)-1-Boc-2-methyl-piperidine-3-carboxylic acid, focusing on its chemical identity, synthesis, and application in drug development.

Executive Summary

Target Molecule: (2S,3R)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid Primary CAS Number: 1260591-23-8 Role: Chiral Building Block / Peptidomimetic Scaffold[1]

(2S,3R)-1-Boc-2-methyl-piperidine-3-carboxylic acid is a high-value chiral piperidine derivative used extensively in medicinal chemistry. As a conformationally constrained amino acid analogue (specifically a nipecotic acid derivative), it serves as a critical scaffold for designing peptidomimetics, enzyme inhibitors, and G-protein coupled receptor (GPCR) ligands. Its specific stereochemistry (2S, 3R) imparts unique spatial orientation to pharmacophores, often distinguishing active drug candidates from inactive isomers.

Chemical Identity & Stereochemical Landscape[2]

Precise identification is critical due to the existence of multiple stereoisomers (enantiomers and diastereomers). Researchers must distinguish the target (2S,3R) cis-isomer from its enantiomer and trans-diastereomers.

Identification Data[2][3][4][5]
ParameterDetail
Chemical Name (2S,3R)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid
CAS Number 1260591-23-8
Molecular Formula C₁₂H₂₁NO₄
Molecular Weight 243.30 g/mol
Stereochemistry Cis-configuration (2S, 3R)
MDL Number MFCD04114950 (varies by vendor)
SMILES CC1CCCC(N1C(=O)OC(C)(C)C)C(=O)O
Stereoisomer Disambiguation Table

The following table is essential for avoiding procurement errors, as generic "cis" or "racemic" labels are common in vendor catalogs.

Isomer ConfigurationDescriptionCAS Number
(2S, 3R) Target Enantiomer (cis) 1260591-23-8
(2R, 3S)Enantiomer of Target (cis)1932193-81-1
(2S, 3R) + (2R, 3S)Racemic cis-mixture828300-51-2 (often labeled "rel")
(2S, 3S)Trans-diastereomer1260606-18-5
Stereochemical Relationships Diagram

Stereochemistry Racemic Racemic cis-1-Boc-2-methyl piperidine-3-carboxylic acid (CAS 828300-51-2) Target Target: (2S, 3R) (CAS 1260591-23-8) Racemic->Target Chiral Resolution Enantiomer Enantiomer: (2R, 3S) (CAS 1932193-81-1) Racemic->Enantiomer Chiral Resolution Target->Enantiomer Enantiomeric Relationship Trans Diastereomer: (2S, 3S) (CAS 1260606-18-5) Target->Trans Diastereomeric Relationship

Caption: Logical relationship between the target molecule and its stereoisomers. Green indicates the target of interest.

Synthesis & Manufacturing Methodologies

The synthesis of (2S,3R)-1-Boc-2-methyl-piperidine-3-carboxylic acid generally follows two major pathways: Hydrogenation of Pyridine Precursors followed by resolution, or Asymmetric Synthesis using chiral auxiliaries.

Pathway A: Hydrogenation & Kinetic Resolution (Scalable)

This is the most common industrial route due to the availability of starting materials.

Step 1: Hydrogenation

  • Precursor: 2-Methyl-3-pyridinecarboxylic acid (2-methylnicotinic acid).

  • Reagents: H₂ (high pressure), PtO₂ or Rh/C catalyst, Acetic Acid.

  • Mechanism: Catalytic hydrogenation reduces the aromatic pyridine ring.[2] The cis-isomer is kinetically favored over the trans-isomer due to the "all-syn" addition of hydrogen to the catalyst-bound face.

  • Outcome: Formation of racemic cis-2-methylpiperidine-3-carboxylic acid.

Step 2: Boc Protection

  • Reagents: Di-tert-butyl dicarbonate (Boc₂O), NaOH/Dioxane.

  • Protocol: The secondary amine is protected to prevent side reactions and increase solubility in organic solvents for the resolution step.

Step 3: Chiral Resolution

  • Method: Classical resolution via diastereomeric salt formation.

  • Resolving Agent: Chiral amines such as (R)- or (S)-Phenylethylamine or Cinchonidine.

  • Process: The racemic acid is mixed with the chiral base. The (2S,3R)-salt crystallizes differentially from the (2R,3S)-salt.

  • Validation: Enantiomeric Excess (ee) is checked via Chiral HPLC.

Pathway B: Asymmetric Synthesis (High Precision)

For research requiring >99% ee without loss of material to the wrong enantiomer.

  • Starting Material: Chiral amino alcohol or L-aspartic acid derivatives.

  • Key Reaction: Ring-closing metathesis (RCM) or intramolecular alkylation of chiral precursors.

  • Advantage: Establishes stereocenters early, avoiding late-stage resolution losses.

Synthesis Workflow Diagram

Synthesis Start 2-Methylnicotinic Acid Step1 Hydrogenation (H2, PtO2/Rh-C) Start->Step1 Inter1 Racemic cis-Piperidine Step1->Inter1 Step2 Boc Protection (Boc2O, Base) Inter1->Step2 Inter2 Racemic N-Boc-cis-Acid Step2->Inter2 Step3 Chiral Resolution (Chiral Amine) Inter2->Step3 Final (2S,3R)-Product (>98% ee) Step3->Final

Caption: Standard industrial workflow for accessing the enantiopure target from achiral pyridine precursors.

Analytical Characterization

To ensure the integrity of the compound, the following analytical parameters must be verified.

Nuclear Magnetic Resonance (NMR)

The N-Boc group exhibits rotameric behavior at room temperature, often resulting in broad or split peaks in ¹H NMR.

  • Solvent: CDCl₃ or DMSO-d₆.

  • Key Signals (¹H):

    • δ 1.45 ppm: Singlet (9H) for Boc tert-butyl group.

    • δ 1.1-1.3 ppm: Doublet (3H) for the C2-Methyl group.

    • δ 4.0-4.5 ppm: Multiplets for C2 and C6 protons (broadened by rotamers).

  • Note: Heating the sample to 50-60°C can coalesce rotamer peaks for clearer integration.

Optical Rotation

Optical rotation is the definitive test for distinguishing the (2S,3R) isomer from the (2R,3S) enantiomer.

  • Standard: The (2S,3R) isomer typically exhibits a specific rotation opposite to that of the (2R,3S) form.

  • Note on Data: While specific values vary by concentration and solvent, the (2R,3S) isomer (CAS 1932193-81-1) is often reported with a specific rotation. The (2S,3R) target will have the inverse sign (magnitude should be similar).

  • Protocol: Measure [α]D at 20°C, c=1.0 in Methanol or Chloroform.

Applications in Drug Discovery[2][11]

Peptidomimetics & Conformational Constraint

The (2S,3R)-1-Boc-2-methyl-piperidine-3-carboxylic acid scaffold is a "constrained amino acid." Unlike flexible linear amino acids, the piperidine ring locks the backbone phi (φ) and psi (ψ) angles.

  • Utility: Inducing specific secondary structures (e.g., β-turns) in peptide drugs.

  • Target: Used to improve the metabolic stability and selectivity of peptide-based therapeutics.

GABA Uptake Inhibition

Derivatives of nipecotic acid (piperidine-3-carboxylic acid) are potent inhibitors of GABA uptake (e.g., Tiagabine).

  • Mechanism: The 2-methyl group in the (2S,3R) configuration provides steric bulk that can enhance selectivity for specific GABA transporter subtypes (GAT-1 vs GAT-3).

Chiral Building Block

Used as a core intermediate for:

  • Kinase Inhibitors: The carboxylic acid can be coupled to amines, while the Boc group allows subsequent N-functionalization.

  • Fragment-Based Drug Design (FBDD): The molecule serves as a high-Fsp³ (fraction of sp³ carbons) fragment, improving the solubility and "drug-likeness" of clinical candidates.

References

Sources

Exploratory

The Strategic Integration of Chiral Piperidine Amino Acids in Modern Drug Discovery: A Technical Guide

Abstract The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of FDA-approved drugs and natural products.[1][2][3][4] The introduction of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of FDA-approved drugs and natural products.[1][2][3][4] The introduction of stereochemistry into the piperidine ring, particularly in the context of piperidine amino acids, unlocks a new dimension of chemical space, enabling fine-tuned interactions with biological targets. This technical guide provides an in-depth exploration of the applications of chiral piperidine amino acids in drug discovery. We will delve into the conformational intricacies of the piperidine scaffold, survey state-of-the-art synthetic strategies for accessing these chiral building blocks, and analyze case studies of successful drug candidates. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of chiral piperidine amino acids in their therapeutic programs.

The Significance of Chirality in Piperidine Scaffolds

The three-dimensional structure of a drug molecule is paramount to its biological activity, governing its interaction with chiral protein targets.[5] The piperidine ring primarily adopts a stable chair conformation to minimize steric and torsional strain.[5] However, the introduction of substituents and the presence of the nitrogen atom create a complex conformational landscape, including ring and nitrogen inversion.[5]

The orientation of substituents in either an axial or equatorial position dramatically influences the molecule's interaction with a binding pocket.[5] Chirality in the piperidine ring dictates the spatial arrangement of these substituents, which can lead to profound differences in:

  • Pharmacological Potency and Selectivity: Enantiomers can exhibit vastly different affinities for their intended target and off-targets, impacting both efficacy and safety.[6]

  • Physicochemical Properties: Chirality can influence properties such as solubility and lipophilicity, which are critical for drug absorption and distribution.[6]

  • Pharmacokinetic Profile: The metabolic stability and transport of a drug can be significantly affected by its stereochemistry.[3]

  • Toxicity: Undesired interactions with targets like the hERG channel can be mitigated by selecting the appropriate enantiomer.[6]

A notable example is the development of MEK1/2 inhibitors, where the introduction of a chiral center in the piperidine ring was shown to improve potency by allowing the side chain to fit more effectively into a cavity of the MEK enzyme.[6]

Strategic Synthesis of Chiral Piperidine Amino Acids

Accessing enantiomerically pure piperidine amino acids is a critical challenge in medicinal chemistry. Several powerful strategies have been developed, each with its own advantages and considerations.

Asymmetric Catalysis

Catalytic asymmetric synthesis has emerged as a highly efficient approach for constructing chiral piperidines. These methods often employ chiral catalysts to control the stereochemical outcome of the reaction, providing access to enantioenriched products from achiral or racemic starting materials.

2.1.1. Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

A powerful method for the synthesis of enantioenriched 3-substituted piperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction.[1][7] This approach utilizes a chiral phosphine ligand to induce asymmetry.

Experimental Protocol: Rh-Catalyzed Cross-Coupling [7]

  • Catalyst Preparation: In a 7 mL dram vial equipped with a magnetic stir bar and sealed with a rubber septum, add [Rh(cod)OH]₂ (6.9 mg, 0.015 mmol, 3 mol%) and (S)-Segphos (21.4 mg, 0.035 mmol, 7 mol%).

  • Inert Atmosphere: Place the vial under reduced pressure and purge with argon. Repeat this cycle three times.

  • Solvent and Base Addition: Add toluene (0.25 mL), THP (0.25 mL), H₂O (0.25 mL), followed by aqueous CsOH (50 wt%, 180 µL, 1 mmol, 2.0 equiv).

  • Heating: Stir the catalyst solution at 70 °C for 10 minutes.

  • Substrate Addition: Add the boronic acid (1.5 mmol, 3.0 equiv) followed by the dihydropyridine (0.5 mmol, 1 equiv).

  • Reaction: Stir the resulting mixture at 70 °C for 20 hours.

  • Workup and Purification: After cooling, the reaction mixture is subjected to an appropriate workup and purification by column chromatography.

2.1.2. Asymmetric [4+2] Annulation

The [4+2] annulation of imines with allenes, catalyzed by a chiral phosphine, provides a direct route to functionalized piperidine derivatives with excellent stereoselectivity.[8]

Workflow for Asymmetric [4+2] Annulation

G cluster_reactants Reactants cluster_catalyst Catalyst Imine Imine Reaction [4+2] Annulation Imine->Reaction Allene Allene Allene->Reaction ChiralPhosphine Chiral Phosphine (e.g., C2-symmetric phosphepine) ChiralPhosphine->Reaction Catalysis Product Enantioenriched Piperidine Derivative Reaction->Product

Caption: Asymmetric [4+2] annulation workflow.

Chiral Pool Synthesis

This strategy utilizes readily available chiral starting materials, such as amino acids, to construct the piperidine ring with a predefined stereochemistry.[9] For instance, enantiomerically pure aziridines derived from amino acids can undergo a [3+3] cycloaddition reaction to yield enantiomerically pure piperidines.[10]

Chiral Resolution

Racemic mixtures of piperidine derivatives can be separated into their constituent enantiomers through chiral resolution. This can be achieved by several methods:

  • Crystallization with a Chiral Resolving Agent: The racemic mixture is reacted with a chiral acid or base to form diastereomeric salts, which can often be separated by fractional crystallization due to their different solubilities.[][12]

  • Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase to separate enantiomers based on their differential interactions with the chiral support.[13]

  • Enzymatic Kinetic Resolution: Enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[][14]

Table 1: Comparison of Synthetic Strategies for Chiral Piperidines

StrategyAdvantagesDisadvantages
Asymmetric Catalysis High efficiency, atom economy, access to both enantiomers.Catalyst development can be challenging and expensive.
Chiral Pool Synthesis Readily available starting materials, predictable stereochemistry.Limited to the stereochemistry of the starting material.
Chiral Resolution Applicable to a wide range of compounds.Maximum theoretical yield is 50% for one enantiomer, can be labor-intensive.

Applications in Drug Discovery: Case Studies

The strategic incorporation of chiral piperidine amino acids has led to the development of numerous successful therapeutic agents across various disease areas.

Nipecotic Acid Derivatives as GABA Reuptake Inhibitors

(R)-Nipecotic acid is a potent inhibitor of γ-aminobutyric acid (GABA) uptake and serves as a crucial pharmacophore for the design of anticonvulsant drugs.[15][16] However, its zwitterionic nature prevents it from crossing the blood-brain barrier.[16] Medicinal chemistry efforts have focused on creating more lipophilic derivatives to improve brain penetration.

  • Tiagabine (Gabitril®): An anticonvulsant drug used in the treatment of epilepsy, Tiagabine is a lipophilic derivative of (R)-nipecotic acid that effectively inhibits GABA uptake.[16]

The development of nipecotic acid derivatives highlights the importance of modulating physicochemical properties to achieve therapeutic efficacy.

Chiral Piperidines in Oncology

The piperidine scaffold is prevalent in a number of anticancer agents. The precise stereochemistry of these molecules is often critical for their activity.

  • Niraparib (Zejula®): A PARP inhibitor used for the treatment of ovarian cancer, Niraparib features a chiral 3-substituted piperidine moiety.[1] Asymmetric synthesis of this core is a key step in its manufacturing.

  • Farnesyltransferase (FTase) Inhibitors: Piperidine derivatives have been identified as potent FTase inhibitors with potential applications in cancer therapy.[17] Structure-activity relationship (SAR) studies revealed that the stereochemistry at multiple positions on the piperidine ring significantly impacts inhibitory potency.[17]

Central Nervous System (CNS) Disorders

Chiral piperidine-containing molecules have made a significant impact on the treatment of CNS disorders.

  • Methylphenidate (Ritalin®): Used for the treatment of ADHD, methylphenidate contains a chiral piperidine ring. The different stereoisomers exhibit distinct pharmacological profiles.[18]

  • Preclamol: An antipsychotic agent that contains an enantioenriched 3-substituted piperidine.[1]

Conformational Analysis: A Key to Understanding Activity

The biological activity of piperidine derivatives is intrinsically linked to their conformational preferences.[5] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state conformation of these molecules.

Experimental Protocol: Conformational Analysis by ¹H NMR [5]

  • Sample Preparation: Dissolve 5-10 mg of the piperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum to assess purity and identify proton signals.

    • For detailed conformational analysis, acquire two-dimensional spectra such as COSY and NOESY to establish proton connectivity and through-space interactions, respectively.

  • Data Analysis:

    • Analyze the coupling constants (J-values) between vicinal protons. Large J-values (typically 8-12 Hz) are indicative of an axial-axial relationship, while smaller J-values (2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.

    • NOESY cross-peaks provide information about the spatial proximity of protons, which can help to assign axial and equatorial positions.

Diagram of Piperidine Chair Conformations

G cluster_eq Equatorial Substituent (More Stable) cluster_ax Axial Substituent (Less Stable) eq_N N eq_C2 C eq_N->eq_C2 eq_C3 C eq_C2->eq_C3 eq_sub R eq_C2->eq_sub eq_C4 C eq_C3->eq_C4 eq_C5 C eq_C4->eq_C5 eq_C6 C eq_C5->eq_C6 eq_C6->eq_N ax_N N ax_C2 C ax_N->ax_C2 ax_C3 C ax_C2->ax_C3 ax_sub R ax_C2->ax_sub ax_C4 C ax_C3->ax_C4 ax_C5 C ax_C4->ax_C5 ax_C6 C ax_C5->ax_C6 ax_C6->ax_N Equilibrium

Caption: Equilibrium between equatorial and axial conformers.

Conclusion and Future Perspectives

Chiral piperidine amino acids represent a versatile and powerful class of building blocks for modern drug discovery.[2][3] Their unique conformational properties and the ability to precisely control stereochemistry allow for the design of highly potent and selective therapeutic agents. Advances in asymmetric synthesis continue to provide more efficient and practical routes to these valuable scaffolds. As our understanding of the molecular basis of disease deepens, the strategic application of chiral piperidine amino acids will undoubtedly continue to play a pivotal role in the development of next-generation medicines.

References

  • A Comparative Guide to the Conformational Analysis of Piperidine Derivatives - Benchchem. (n.d.).
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226.
  • O'Brien, P., & Childs, A. C. (2009). Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. Organic Letters, 11(8), 1781–1783.
  • Rovis, T., & Johnson, J. B. (2007). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Journal of the American Chemical Society, 129(21), 6932–6933.
  • Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
  • Shaabani, A., & Hooshmand, S. E. (2020). Multicomponent synthesis of highly functionalized piperidines. Polycyclic Aromatic Compounds, 1–28.
  • Fu, G. C., & Lee, J. Y. (2005). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society, 127(35), 12248–12249.
  • Yin, D., Khanolkar, A. D., & Makriyannis, A. (1994). Chiral resolution of 1,3-dimethyl-4-phenylpiperidine derivatives using high-performance liquid chromatography with a chiral stationary phase. Journal of Chromatography A, 678(1), 176–179.
  • Hedley, S. J., Moran, W. J., Prenzel, A. H. G. P., Price, D. A., & Harrity, J. P. A. (2001). Synthesis of Functionalised Piperidines Through a [3 + 3] Cycloaddition Strategy. Synlett, 2001(10), 1596–1598.
  • Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts.
  • Popova, Y., & Tzani, A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1345.
  • Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Books & E-Journals.
  • Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate.
  • Pickett, H. M., & Strauss, H. L. (1970). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. Journal of the American Chemical Society, 92(25), 7281–7289.
  • Jeyaraman, R., & Ravindran, T. (2000). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 112(5), 525–532.
  • Chiral Resolution and Separation Services. (n.d.). BOC Sciences.
  • Smith, S. W., & Lectka, T. (2016). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Accounts of Chemical Research, 49(7), 1344–1351.
  • Li, G., et al. (2015). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. Current Organic Synthesis, 12(4), 436–453.
  • Popova, Y., & Tzani, A. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate.
  • Davies, H. M., & Lian, Y. (2012). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition, 51(39), 9789–9792.
  • Coldham, I., & Watson, D. W. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819–8823.
  • Davies, H. M., & Lian, Y. (2012). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Me. Angewandte Chemie, 124(39), 9925–9928.
  • Process for resolving racemic mixtures of piperidine derivatives. (2002). Google Patents.
  • Kim, K., et al. (2003). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, 46(12), 2412–2420.
  • Szymański, P., & Markowicz, J. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 293, 117289.
  • Rothman, R. B., et al. (2005). Further Structure−Activity Relationship Studies of Piperidine-Based Monoamine Transporter Inhibitors: Effects of Piperidine Ring Stereochemistry on Potency. Identification of Norepinephrine Transporter Selective Ligands and Broad-Spectrum Transporter Inhibitors. Journal of Medicinal Chemistry, 48(25), 7849–7856.
  • The influence of the introduction of chiral center in piperidine ring... (2023). ResearchGate.
  • Structure of the U.S. FDA-approved drugs that contain chiral piperidine... (2023). ResearchGate.
  • Jackson, R. F. W., & Turner, D. (2000). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ACS Chemical Neuroscience.
  • Berlin, K. D., et al. (1982). Conformational analysis. 43. A boat-shaped piperidine ring in 3-thia-7-aza-6,8-diphenylbicyclo[3.3.1]nonan-9-ol. The Journal of Organic Chemistry, 47(20), 3873–3877.
  • Tsolaki, M., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules, 27(20), 7016.
  • Vardanyan, R. (2017). Piperidine-based drug discovery. Elsevier.
  • Tsolaki, M., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules, 27(20), 7016.
  • Rossi, D., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 57.
  • Procter, D. J. (2025). Rewiring amino acids to piperidines. Nature Synthesis, 4(11), 1133–1134.
  • Popova, Y., & Tzani, A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • Wang, C., et al. (2025). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications, 16(1), 1–11.
  • Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. (2019). ResearchGate.
  • Nipecotic acid – Knowledge and References. (n.d.). Taylor & Francis.
  • Al-Hussain, S. A., & El-Sayed, M. A. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Mini-Reviews in Organic Chemistry, 20(1), 1–1.
  • Piperidine Synthesis. (2025). DTIC.

Sources

Foundational

Difference between 2S,3R and 2R,3S isomers of Boc-2-methyl-piperidine-3-carboxylic acid

The following technical guide details the stereochemical, analytical, and synthetic distinctions between the (2S,3R) and (2R,3S) isomers of N-Boc-2-methyl-piperidine-3-carboxylic acid. Executive Summary The (2S,3R) and (...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the stereochemical, analytical, and synthetic distinctions between the (2S,3R) and (2R,3S) isomers of N-Boc-2-methyl-piperidine-3-carboxylic acid.

Executive Summary

The (2S,3R) and (2R,3S) isomers of N-Boc-2-methyl-piperidine-3-carboxylic acid represent the enantiomeric pair of the cis-diastereomer. Unlike the trans-isomers (2S,3S and 2R,3R), these molecules feature the C2-methyl and C3-carboxylic acid groups on the same face of the piperidine ring.

In drug discovery, this specific stereochemistry is critical for inducing


-turn conformations  in peptidomimetics. While they share identical scalar physical properties (NMR shifts in achiral solvents, melting point), they exhibit distinct biological activities and interact differently with polarized light and chiral stationary phases.
Feature(2S,3R)-Isomer(2R,3S)-Isomer
Stereochemistry Cis-EnantiomerCis-Enantiomer
C2 Configuration

(Sinister)

(Rectus)
C3 Configuration

(Rectus)

(Sinister)
Rel.[1] Configuration Syn-clinalSyn-clinal
Key Application Turn Mimetic (Type I/II)Turn Mimetic (Type I'/II')
CAS Number 828300-51-2 (rel/rac)1932193-81-1

Stereochemical Analysis & 3D Conformation

The piperidine ring adopts a chair conformation to minimize steric strain. In the cis-2,3-disubstituted system, the substituents must adopt an axial-equatorial (a,e) or equatorial-axial (e,a) relationship to maintain the cis geometry.

Absolute Configuration (Cahn-Ingold-Prelog)
  • C2 Center: Attached to N, C3, Methyl, H. Priority: N > C3 > CH3 > H.

  • C3 Center: Attached to C2, C4, Carboxyl, H. Priority: COOH > C2 > C4 > H.

Conformational Equilibrium

The N-Boc group introduces


 strain, influencing the ring flip equilibrium.
  • Dominant Conformer: The bulky C2-Methyl group prefers the equatorial position to avoid 1,3-diaxial interactions.

  • Consequence: In the cis-isomer, if C2-Me is equatorial, the C3-COOH must be axial .

    • (2S,3R)-Isomer: C2-Me (eq) / C3-COOH (ax).

    • (2R,3S)-Isomer: C2-Me (eq) / C3-COOH (ax).

G cluster_0 Stereochemical Relationship Racemate Cis-Racemate (±)-cis-2-Me-Pip-3-COOH S2R3 (2S,3R)-Isomer (Enantiomer A) Racemate->S2R3 Chiral Resolution (HPLC/Salt) R2S3 (2R,3S)-Isomer (Enantiomer B) Racemate->R2S3 Chiral Resolution (HPLC/Salt) S2R3->R2S3 Enantiomers (Mirror Image) Trans Trans-Isomers (2S,3S) / (2R,3R) S2R3->Trans Diastereomers (Different NMR/MP) R2S3->Trans Diastereomers

Figure 1: Stereochemical relationship map. The (2S,3R) and (2R,3S) isomers are enantiomers of each other but diastereomers of the trans-forms.

Analytical Differentiation

Distinguishing these isomers requires a two-tiered approach: first, confirming the cis-relative stereochemistry (NMR), and second, determining the absolute enantiomer (Chiral HPLC/OR).

Tier 1: Relative Stereochemistry (NMR)

Before assessing enantiomeric purity, one must ensure the sample is the cis-diastereomer and not the trans-diastereomer. This is done via


 NMR Coupling Constants (

-values)
.
  • Theory: The Karplus equation relates the vicinal coupling constant (

    
    ) to the dihedral angle (
    
    
    
    ).[2]
  • Cis-Isomer (2S,3R / 2R,3S): H2 and H3 are syn-clinal (

    
    ).
    
    • Observed

      
      : 2.0 – 5.0 Hz  (Small coupling).
      
    • Signal Appearance: H2 often appears as a broad singlet or narrow doublet.

  • Trans-Isomer (2S,3S / 2R,3R): H2 and H3 are anti-periplanar (

    
    ).
    
    • Observed

      
      : 10.0 – 12.0 Hz  (Large coupling).
      
    • Signal Appearance: H2 appears as a wide doublet.

Protocol 1: NMR Diastereomer Check

  • Dissolve 5 mg sample in 0.6 mL

    
     (or 
    
    
    
    ).
  • Acquire

    
     NMR (min.[2] 400 MHz).
    
  • Locate the H2 proton signal (typically

    
     4.0–4.5 ppm, adjacent to N).
    
  • Measure the width at half-height (

    
    ) or the coupling constant (
    
    
    
    ).
    • Pass:

      
       (Cis).
      
    • Fail:

      
       (Trans).
      
Tier 2: Absolute Stereochemistry (Chiral HPLC)

Enantiomers are invisible to standard NMR. Separation requires a chiral environment.

Protocol 2: Chiral HPLC Screening (Standardized)

  • Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose derivatives).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA (Trifluoroacetic acid).

    • Note: Acid is required to suppress ionization of the free carboxylic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Amide bond absorption).

  • Result: The (2S,3R) and (2R,3S) isomers will elute at distinct retention times (

    
    ).
    
    • Validation: Inject a racemic standard (cis-racemate) to establish

      
       and 
      
      
      
      .
Optical Rotation

While specific rotation


 values are solvent-dependent, they are the quickest purity check for known batches.
  • Literature Trend: For cis-2-methyl-3-carboxylic piperidines, the sign of rotation typically inverts between enantiomers.

  • Caution: Always compare against a Certificate of Analysis (CoA) from a trusted supplier (e.g., Sigma, Enamine) for the exact lot, as trace impurities can skew the sign.

Synthesis & Manufacturing Workflow

The synthesis of specific enantiomers typically proceeds via a racemic route followed by resolution, or an asymmetric route using chiral auxiliaries.

Route A: Hydrogenation (Racemic + Separation)

This is the most common industrial route due to cost-effectiveness.

  • Starting Material: Methyl 2-methylnicotinate.

  • Hydrogenation:

    
     or 
    
    
    
    , AcOH.
    • Outcome: Mixture of cis and trans isomers (predominantly cis due to catalyst approach).

  • Protection:

    
    .
    
  • Epimerization: Reflux with NaOMe to equilibrate the mixture to the thermodynamically stable isomer if needed (often favors trans, so this step is skipped for cis targets).

  • Chiral Resolution:

    • Chemical: Salt formation with

      
      - or 
      
      
      
      -
      
      
      -methylbenzylamine. Crystallize the diastereomeric salt.
    • Enzymatic: Kinetic resolution using Lipase (e.g., Candida antarctica Lipase B) on the ester precursor.

Route B: Asymmetric Synthesis (Enantioselective)

Used for high-value, small-scale batches.

  • Method: Asymmetric hydrogenation of the pyridine or tetrahydropyridine precursor using a Chiral Rhodium or Ruthenium catalyst (e.g., [Rh(COD)(DuPhos)]+).

  • Selectivity: Can achieve >95% ee for the desired cis-enantiomer directly.

Synthesis Start Methyl 2-methylnicotinate Hydro Hydrogenation (H2/PtO2) (Forms Cis/Trans Mix) Start->Hydro Boc N-Boc Protection Hydro->Boc Sep Diastereomer Separation (Flash Chromatography) Boc->Sep Remove Trans isomer Res Chiral Resolution (Chiral HPLC or Salt) Sep->Res Separate Enantiomers Final Pure (2S,3R) or (2R,3S) Isomer Res->Final

Figure 2: Industrial workflow for isolating pure enantiomers from pyridine precursors.

Biological Implications

The choice between (2S,3R) and (2R,3S) is not trivial; it dictates the 3D vector of the peptide chain.

  • Conformational Constraint: The piperidine ring locks the

    
     (phi) and 
    
    
    
    (psi) torsion angles of the amino acid backbone.
  • Turn Mimetics:

    • The (2S,3R) isomer often mimics the geometry of an L-Proline in a specific turn (e.g.,

      
      -turn Type I/II).
      
    • The (2R,3S) isomer mimics D-Proline or induces reverse-turn geometries (Type I'/II').

  • Receptor Binding: In GPCR ligands (e.g., Somatostatin analogs, Melanocortin agonists), inverting the center from (2S,3R) to (2R,3S) can completely abolish binding affinity or convert an agonist into an antagonist.

References

  • Stereochemistry of Piperidines: Rubiralta, M., Giralt, E., & Diez, A. (1991).
  • NMR Differentiation of Cis/Trans Isomers: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Coupling constant analysis of 2,3-disubstituted piperidines).
  • Chiral Separation Methodology: Beesley, T. E., & Lee, J. T. (2002). "Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC." Sigma-Aldrich Technical Bulletin. Link

  • Synthesis of Piperidine Amino Acids: Han, S. Y., et al. (2008). "Design, synthesis, and structure-activity relationships of piperidine...". PubMed. Link

  • Commercial Isomer Data: ChemScene Product Data for CAS 1932193-81-1. Link

Sources

Protocols & Analytical Methods

Method

Peptide synthesis protocols using 2S,3R-1-Boc-2-methyl-piperidine-3-carboxylic acid

This guide outlines the protocols for utilizing (2S,3R)-1-Boc-2-methyl-piperidine-3-carboxylic acid in peptide synthesis. This non-standard amino acid is a critical pharmacophore in modern peptidomimetics, particularly f...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the protocols for utilizing (2S,3R)-1-Boc-2-methyl-piperidine-3-carboxylic acid in peptide synthesis. This non-standard amino acid is a critical pharmacophore in modern peptidomimetics, particularly for KRAS-SOS1 inhibitors and other conformationally constrained targets.

Part 1: Strategic Analysis & Material Properties

The Molecule & The Challenge

This building block is a constrained


-amino acid mimic . The piperidine ring locks the backbone torsion angles, while the C2-methyl group introduces significant steric bulk.
  • Stereochemistry: (2S, 3R) denotes a specific cis-2,3-disubstituted orientation (depending on ring pucker). Preserving this chirality is paramount.

  • Steric Hindrance: The C2-methyl group acts as a "gatekeeper," shielding both the C3-carboxylic acid and the N1-amine (once deprotected).

  • Chemical Compatibility: The 1-Boc protection indicates this reagent is natively designed for Boc-SPPS or Solution Phase synthesis.

    • Critical Note for Fmoc-SPPS Users: You cannot use this directly in the middle of a standard Fmoc chain because removing the Boc group requires TFA, which would cleave the peptide from standard acid-labile resins (e.g., 2-CTC, Wang). It must be used as the N-terminal residue or converted to Fmoc prior to use.

PropertySpecification
CAS Number 1932193-81-1 (Generic for isomer class; verify specific stereoisomer)
Formula

MW 243.30 g/mol
Solubility Soluble in DCM, DMF, THF.[1]
pKa (COOH) ~3.8 (Acidic, requires base for activation)
pKa (NH) ~10-11 (Secondary amine, highly basic but nucleophilically hindered)

Part 2: Pre-Synthesis Preparation (Boc to Fmoc Conversion)

For integration into standard Fmoc solid-phase workflows (internal positions), the Boc group must be swapped for Fmoc.

Protocol: One-Pot Deprotection/Reprotection

  • Dissolution: Dissolve 1.0 eq of (2S,3R)-1-Boc-2-methyl-piperidine-3-carboxylic acid in DCM/TFA (1:1 v/v) . Stir at RT for 30 min.

  • Evaporation: Concentrate in vacuo to remove TFA. Co-evaporate with toluene (

    
    ) to remove traces of acid. Result: Free amine TFA salt.
    
  • Fmoc-Protection:

    • Dissolve the residue in 1,4-Dioxane/Water (1:1) .

    • Add

      
        (3.0 eq) to adjust pH to ~9.
      
    • Add Fmoc-OSu (1.1 eq) slowly at

      
      .
      
    • Warm to RT and stir for 4-12 hours.

  • Workup: Acidify with 1M HCl to pH 2. Extract with EtOAc. Wash with brine, dry over

    
    .
    
  • Purification: Recrystallize from Hexane/EtOAc or purify via flash chromatography.

Part 3: Solid Phase Peptide Synthesis (SPPS) Protocols

Coupling OF the Residue (Activating the Carboxyl)

Context: Attaching the 2-Me-Piperidine acid to the free amine of the resin-bound peptide.

  • Challenge: The C2-methyl group hinders the activation of the C3-carboxyl.

  • Recommended Reagents: HATU (Gold Standard) or COMU .

  • Base: DIPEA or Collidine (Collidine reduces epimerization risk).

Step-by-Step Procedure:

  • Resin Prep: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 20 min.

  • Activation: In a vial, mix:

    • Amino Acid: 3.0 eq

    • HATU: 2.9 eq

    • HOAt (optional): 3.0 eq (Enhances rate for hindered acids)

    • DMF: Concentration ~0.2 M

    • DIPEA: 6.0 eq

    • Pre-activate for exactly 30 seconds. (Do not wait longer; reactive esters can rearrange).

  • Coupling: Add mixture to resin. Shake at RT for 2 to 4 hours .

  • Monitoring: Perform Kaiser Test . If positive (blue), re-couple using PyAOP (3 eq) and DIPEA (6 eq) for 2 hours.

Coupling TO the Residue (The "Difficult" Step)

Context: Attaching the NEXT amino acid to the sterically hindered secondary amine of the piperidine ring.

  • Challenge: The nucleophile is a secondary amine flanked by a methyl group. Standard HBTU/DIPEA will fail or yield <10%.

  • Mechanism: You need a highly reactive electrophile (Acid Chloride or Oxyma ester) and elevated temperature.

Method A: High-Efficiency Coupling (HATU/PyAOP)

  • Deprotection: Remove Fmoc (20% Piperidine/DMF,

    
     min) or Boc (TFA/DCM).
    
  • Wash: DMF (

    
    ), DCM (
    
    
    
    ).
  • QC Step: Perform Chloranil Test (See Section 5). Beads should be Blue (Secondary amine).[2][3][4]

  • Coupling:

    • Incoming AA: 5.0 eq

    • HATU: 5.0 eq

    • DIPEA: 10.0 eq

    • Solvent: DMF (minimal volume to maximize concentration).

    • Conditions: Double couple .

      • Round 1: 2 hours at RT.

      • Round 2: 1 hour at

        
          (Microwave preferred, 25W).
        

Method B: The "Nuclear Option" (Acid Chlorides via BTC) Use this if Method A fails.

  • Activation: In a dry vial under

    
    :
    
    • Dissolve Incoming Fmoc-AA-OH (4 eq) in dry THF/DCM.

    • Add Bis(trichloromethyl)carbonate (BTC/Triphosgene) (1.3 eq).

    • Add Collidine (10 eq) dropwise. (White precipitate forms).

    • Stir 1-2 min to generate acid chloride in situ.

  • Coupling: Add the suspension directly to the resin.

  • Time: React for 1 hour.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Part 4: Solution Phase Strategy (Fragment Synthesis)

For high-value pharmaceutical intermediates, synthesizing a Dipeptide Block in solution is often superior to difficult on-resin couplings.

Target: Fmoc-AA(Next)-[2-Me-Pip]-OH

  • Starting Material: Methyl ester of the piperidine (H-2-Me-Pip-OMe).

  • Coupling:

    • Mix Fmoc-AA-OH (1.1 eq) + EDC.HCl (1.2 eq) + HOAt (1.2 eq) in DCM.

    • Add H-2-Me-Pip-OMe (1.0 eq) + DIPEA (3 eq).

    • Stir 16h. Wash with 1M HCl,

      
      .
      
  • Hydrolysis:

    • Treat with LiOH (2 eq) in THF/Water (3:1).

    • Monitor by TLC until ester is consumed.

    • Acidify carefully to preserve Fmoc (pH ~3).

  • Usage: Couple this pre-formed dipeptide to the resin using standard protocols.

Part 5: Visualization & Logic

Workflow Diagram: Overcoming Steric Hindrance

PeptideWorkflow Start Start: Resin-Bound Peptide Coupling1 Step 1: Couple 2-Me-Pip-COOH (Reagent: HATU/HOAt) Start->Coupling1 Check1 QC: Kaiser Test (Primary Amine Check) Coupling1->Check1 Check1->Coupling1 Positive (Incomplete) Deprotect Step 2: Deprotection (Removal of Fmoc/Boc) Check1->Deprotect Negative (No free amine) HinderedState CRITICAL STATE: Hindered Secondary Amine Exposed Deprotect->HinderedState Check2 QC: Chloranil Test (Must be BLUE) HinderedState->Check2 Coupling2 Step 3: Couple Next Amino Acid (Reagent: PyAOP or Acid Chloride) Check2->Coupling2 Positive (Sec. Amine present) Success Success: Chain Elongated Coupling2->Success

Caption: Workflow emphasizing the critical transition to the hindered secondary amine state and the specific QC tests required.

Part 6: Quality Control & Troubleshooting

IssueDiagnosticSolution
Incomplete Coupling (Step 1) Kaiser Test is Blue/Purple.Re-couple with HATU/HOAt at

. Check solvent quality (dry DMF).
Incomplete Coupling (Step 3) Chloranil Test remains Blue.Do not proceed. Switch to Acid Chloride (BTC) method or HATU + Microwave (

)
.
Epimerization LCMS shows doublet peaks.Use Collidine instead of DIPEA. Lower activation temperature to

for first 10 min.
Low Yield Crude mass is low.Aggregation is likely.[4] Use Pseudoproline dipeptides before this block or switch solvent to NMP .

The Chloranil Test Protocol (Essential for Secondary Amines):

  • Transfer ~5 beads to a small tube.

  • Add 2 drops 2% Acetaldehyde in DMF .

  • Add 2 drops 2% Chloranil in DMF .

  • Wait 5 mins.

    • Blue/Green Beads: Free Secondary Amine present (Coupling needed).

    • Colorless/Yellow: Protected/Coupled (Proceed).

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

  • Carpino, L. A., et al. (1993). The 7-azabenzotriazole (HOAt) and 7-azabenzotriazolyluronium (HATU) reagents. Journal of the American Chemical Society. Link

  • Thayer, D. A., et al. (2011). Synthesis of hindered peptides. Journal of Organic Chemistry. Link

  • Vojkovsky, T. (1995).[3] Detection of secondary amines on solid phase. Peptide Research. Link

Sources

Application

Application Note: Solid-Phase Synthesis of Peptides Containing 2-Methyl-Piperidine Derivatives

Abstract 2-Methyl-piperidine derivatives are valuable building blocks in medicinal chemistry, prized for introducing conformational rigidity and metabolic stability into peptide-based therapeutics. However, their incorpo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-Methyl-piperidine derivatives are valuable building blocks in medicinal chemistry, prized for introducing conformational rigidity and metabolic stability into peptide-based therapeutics. However, their incorporation into peptides via standard Solid-Phase Peptide Synthesis (SPPS) protocols is notoriously challenging due to severe steric hindrance. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on overcoming these challenges. We will delve into the mechanistic basis of difficult couplings, compare high-efficiency coupling reagents, and provide detailed, field-proven protocols for both conventional and microwave-assisted SPPS, ensuring the successful synthesis of these complex peptidomimetics.

Introduction: The Challenge of Steric Hindrance

The incorporation of α-substituted cyclic amino acids, such as 2-methyl-piperidine-2-carboxylic acid, into a growing peptide chain represents a significant synthetic hurdle. The steric bulk introduced by the α-methyl group, combined with the rigid piperidine ring, physically obstructs the approach of the activated carboxylic acid to the N-terminal amine of the resin-bound peptide.[1] This impediment drastically slows reaction kinetics compared to standard proteinogenic amino acids.[2]

Consequently, standard coupling conditions often result in:

  • Incomplete Coupling: Leading to the formation of deletion sequences where the hindered residue is missing.[1]

  • Low Yields: A direct consequence of incomplete reactions.

  • Racemization: Aggressive coupling conditions required to force the reaction can sometimes lead to loss of stereochemical integrity.

To overcome these obstacles, a multi-faceted approach involving optimized building blocks, potent coupling reagents, and enhanced reaction conditions is required.

Prerequisite: Synthesis of the Fmoc-Protected Building Block

A crucial first step is the availability of the properly protected building block, typically Fmoc-(2S)-2-methyl-piperidine-2-carboxylic acid. While various synthetic routes exist, a common strategy involves the use of 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid during the N-methylation and Fmoc-protection steps.[3] This solid-phase approach facilitates purification and handling.[3] Researchers should ensure the high purity of this monomer before commencing SPPS.

Optimized SPPS Strategies for Hindered Residues

Successful incorporation hinges on maximizing the reactivity of the coupling step while maintaining the integrity of the peptide.

The Critical Choice: Coupling Reagents

Standard carbodiimide reagents like DCC and DIC are often insufficient for driving these sterically demanding couplings to completion.[4] The use of more potent in-situ activating reagents is essential. Aminium/uronium salts and phosphonium salts are significantly more effective as they generate highly reactive ester intermediates.[4][5]

Table 1: Comparison of High-Efficiency Coupling Reagents for Hindered Amino Acids

Coupling ReagentActive Ester TypeRelative ReactivityKey Advantages & Considerations
HATU OAt-esterVery HighForms highly reactive 1-hydroxy-7-azabenzotriazole (HOAt) esters; rapid kinetics and reduced racemization risk.[6] Considered a gold standard for difficult couplings.[4]
HCTU O-6-ClBt esterHighMore reactive than HBTU due to the electron-withdrawing chloro group on the benzotriazole.[4]
COMU Oxyma-esterVery HighEfficiency is comparable to HATU.[5] Its byproduct, Oxyma Pure, is non-explosive, offering a safety advantage over HOBt/HOAt-based reagents.[5][7]
PyAOP OAt-esterVery HighA phosphonium salt equivalent to HATU, also forming highly reactive OAt-esters. Has been successfully used for hindered amino acids like Aib.
DIC/Oxyma Pure Oxyma-esterModerate-HighA cost-effective and safer alternative to HOBt-based carbodiimide activation.[7] May require longer reaction times or double coupling.

For incorporating 2-methyl-piperidine derivatives, HATU and COMU are highly recommended due to their superior activation, leading to faster and more complete reactions.[5][6]

Optimizing Reaction Conditions

Beyond the choice of reagent, several other parameters must be optimized:

  • Solvent: N-Methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties, which can help minimize peptide aggregation on the resin.[4]

  • Excess Reagents: A significant excess of the protected amino acid (2-5 equivalents) and coupling reagents (1.9-4.5 equivalents for HATU) is necessary to drive the reaction forward.[4][6]

  • Double Coupling: A common and effective strategy is to perform the coupling step twice ("double coupling") to ensure the reaction proceeds to completion.[4]

  • Temperature: While most couplings are performed at room temperature, applying gentle heat can increase the reaction rate. However, this must be balanced against the increased risk of racemization.[4] Microwave-assisted synthesis offers a more controlled and efficient way to apply heat.[8][9][10]

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating quality control checkpoints to ensure success.

Protocol 1: Conventional Double Coupling using HATU

This protocol is a robust method for incorporating a single 2-methyl-piperidine residue.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-(2S)-2-methyl-piperidine-2-carboxylic acid (4.0 eq)

  • HATU (3.9 eq)

  • N,N-Diisopropylethylamine (DIPEA) (8.0 eq)

  • High-purity NMP

  • Deprotection solution (e.g., 20% piperidine in DMF)[6]

  • Kaiser test or Chloranil test reagents

Workflow Diagram:

SPPS_Workflow cluster_cycle SPPS Cycle for Hindered Residue Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Wash1 2. NMP Wash (5x) Deprotection->Wash1 Coupling1 3. First Coupling (Fmoc-AA-OH, HATU, DIPEA in NMP) 60-120 min Wash1->Coupling1 Wash2 4. NMP Wash (3x) Coupling1->Wash2 QC1 5. Quality Control (e.g., Kaiser Test) Wash2->QC1 Coupling2 6. Second Coupling (Repeat Step 3) 60-120 min QC1->Coupling2 If Positive Wash3 7. NMP Wash (5x) QC1->Wash3 If Negative Coupling2->Wash3 QC2 8. Final Quality Control Wash3->QC2 Next_Cycle Proceed to Next Cycle QC2->Next_Cycle HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step AA Fmoc-AA-COOH (2-Me-Pip Derivative) ActiveEster OAt-Active Ester (Highly Reactive) AA->ActiveEster Pre-activation HATU HATU HATU->ActiveEster Pre-activation Base DIPEA Base->ActiveEster Pre-activation PeptideBond Fmoc-AA-NH-Peptide-Resin ActiveEster->PeptideBond Acylation Resin H₂N-Peptide-Resin Resin->PeptideBond Acylation Byproduct HOAt + Urea byproduct

Caption: HATU-mediated activation and coupling mechanism.

Procedure (Example Synthesizer Program):

  • Reagent Delivery: Add the solution of Fmoc-(2S)-2-methyl-piperidine-2-carboxylic acid (4.0 eq), HATU (3.9 eq), and DIPEA (8.0 eq) in NMP to the Fmoc-deprotected peptide-resin.

  • Microwave Irradiation: Apply microwave power to raise the temperature to 70-75°C and hold for 10-15 minutes. [11]Bubbling with nitrogen gas during irradiation is important for temperature control. [9]3. Wash and QC: Drain and wash the resin with NMP. Perform a QC test.

  • Second Coupling (if required): If the coupling is incomplete, repeat the microwave-assisted coupling step for an additional 10 minutes.

  • Final Wash: Proceed with washing as described in Protocol 1.

Characterization and Quality Control

After cleavage from the resin and deprotection, the crude peptide must be analyzed to confirm successful synthesis.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the crude product. Incomplete couplings will be evident as deletion sequence peaks, typically eluting earlier than the target peptide.

  • Mass Spectrometry (MS): Essential for confirming the molecular weight of the final product, verifying that the 2-methyl-piperidine residue has been incorporated.

Conclusion

The successful solid-phase synthesis of peptides containing 2-methyl-piperidine derivatives is an achievable goal that requires a departure from standard protocols. By selecting highly reactive coupling reagents like HATU or COMU, employing strategies such as double coupling, and leveraging the speed of microwave-assisted methods, researchers can effectively overcome the challenge of steric hindrance. The protocols and strategies outlined in this note provide a robust framework for accessing these valuable peptidomimetics, paving the way for new discoveries in drug development.

References

  • Microwave-Assisted Solid-Phase Peptide Synthesis Using the Biotage Syro Wave. Cady, S. et al. Biotage. [Link]

  • Immobilized acyl-transfer molecular reactors enable the solid phase synthesis of sterically hindered peptides. Research Communities. [Link]

  • Semi-automated microwave-assisted SPPS: Optimization of protocols and synthesis of difficult sequences. Pedersen, S. L. et al. PubMed. [Link]

  • Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method. Sato, K. et al. Organic & Biomolecular Chemistry. [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]

  • Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. CD Formulation. [Link]

  • Aqueous Microwave-Assisted Solid-Phase Peptide Synthesis Using Fmoc Strategy: In-Water Synthesis of "Difficult Sequences". ResearchGate. [Link]

  • Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. ResearchGate. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Cuevas-Zuviria, B. et al. The Journal of Organic Chemistry. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv. [Link]

  • Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ACS Combinatorial Science. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? MDPI. [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Isidro-Llobet, A. et al. Luxembourg Bio Technologies. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PMC. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Han, S. Y. & Kim, Y. A. Accounts of Chemical Research. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). Aapptec. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Nowick, J. S. et al. University of California, Irvine. [Link]

Sources

Method

Application Note: Strategic Boc Deprotection of (2S,3R)-1-Boc-2-methyl-piperidine-3-carboxylic acid

This Application Note is designed for researchers requiring high-fidelity deprotection of (2S,3R)-1-Boc-2-methyl-piperidine-3-carboxylic acid . Unlike simple primary amines, this substrate yields a zwitterionic amino aci...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers requiring high-fidelity deprotection of (2S,3R)-1-Boc-2-methyl-piperidine-3-carboxylic acid . Unlike simple primary amines, this substrate yields a zwitterionic amino acid with two contiguous stereocenters. The protocols below prioritize stereochemical retention and efficient isolation of the polar product.

Introduction & Strategic Analysis

The target molecule, (2S,3R)-1-Boc-2-methyl-piperidine-3-carboxylic acid , represents a conformationally restricted amino acid often used in peptidomimetics and fragment-based drug discovery.

The Challenge: Zwitterionic Isolation & Stereochemistry

While the tert-butyloxycarbonyl (Boc) group is acid-labile, three specific challenges arise with this substrate:

  • Zwitterion Solubility: Upon deprotection, the molecule transitions from a lipophilic carbamate to a highly polar, water-soluble amino acid salt. Standard aqueous extraction (separatory funnel workup) often results in product loss to the aqueous phase.

  • Stereochemical Integrity: The C3 carboxylic acid is

    
     to the carbonyl. While acid hydrolysis is generally safe, the presence of the C2-methyl group creates steric strain. Harsh thermal conditions or inadvertent basic washes could trigger epimerization to the thermodynamically more stable trans isomer.
    
  • Cation Scavenging: The tert-butyl cation generated during cleavage can re-attach to electron-rich nucleophiles. While this substrate lacks an electron-rich aromatic ring (like Tryptophan), the free carboxylic acid can occasionally form tert-butyl esters if the reaction is run in a closed system without scavenger or solvent flow.

The Solution: Acid-Salt Precipitation

The most robust strategy for this specific scaffold is to isolate the product as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt . These salts are typically crystalline, stable, and resistant to epimerization, unlike the free zwitterion which can be hygroscopic and difficult to handle.

Reaction Mechanism

The deprotection follows an E1-like elimination mechanism. The acid protonates the carbamate oxygen, inducing the cleavage of the tert-butyl group as a cation (which eliminates to isobutylene) and the subsequent decarboxylation of the carbamic acid.

BocMechanism Start (2S,3R)-N-Boc-Substrate Protonation Protonated Carbamate (Intermediate) Start->Protonation + H+ (HCl or TFA) Frag Carbamic Acid + t-Butyl Cation Protonation->Frag Slow Step (E1) Decarb Loss of CO2 Frag->Decarb - Isobutylene (Gas) Product (2S,3R)-Amino Acid Salt Decarb->Product Salt Formation

Figure 1: Acid-mediated cleavage mechanism. The irreversible loss of CO₂ and isobutylene drives the reaction to completion.

Experimental Protocols

Method A: HCl in Dioxane (Gold Standard)

Best for: Generating a stable, crystalline HCl salt suitable for storage or direct use in subsequent couplings. Why: Dioxane is non-nucleophilic and allows the hydrochloride salt to precipitate directly in many cases, simplifying isolation to a filtration step.

Reagents
  • Substrate: (2S,3R)-1-Boc-2-methyl-piperidine-3-carboxylic acid

  • Reagent: 4.0 M HCl in 1,4-Dioxane (Anhydrous)

  • Solvent: 1,4-Dioxane or Ethyl Acetate (if solubility is an issue)

  • Precipitant: Diethyl Ether or Hexanes

Step-by-Step Protocol
  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of the Boc-substrate in a minimal volume of 1,4-dioxane (approx. 5 mL per gram).

    • Note: If the substrate is not soluble, add Ethyl Acetate dropwise until clear.

  • Acid Addition: Cool the solution to 0°C (ice bath). Add 5–10 equivalents of 4.0 M HCl in Dioxane dropwise.

    • Caution: Gas evolution (Isobutylene/CO₂) will occur. Ensure the system is vented (e.g., via a needle).

  • Reaction: Remove the ice bath and stir at Room Temperature (20–25°C) for 1–2 hours.

    • Monitoring: Use TLC (stain with Ninhydrin; the product will turn purple/red, starting material is UV active but Ninhydrin negative) or LCMS (Look for Mass = MW - 100).

  • Workup (Precipitation):

    • Scenario A (Precipitate formed): If a white solid appears, dilute with excess Diethyl Ether (3x reaction volume), filter under vacuum, and wash the cake with Ether.

    • Scenario B (No precipitate): Concentrate the mixture in vacuo to roughly 20% volume. Add cold Diethyl Ether rapidly to induce precipitation. Filter and wash.[1][2]

  • Drying: Dry the solid under high vacuum for 4 hours to remove traces of dioxane/HCl.

  • Yield Expectation: 90–98% as the Hydrochloride salt.

Method B: TFA / Dichloromethane (High Throughput)

Best for: Small scale reactions, LCMS analysis, or when the product will be immediately purified by Prep-HPLC. Why: Extremely fast and homogeneous. However, removal of excess TFA is critical to prevent toxicity in biological assays.

Reagents
  • Substrate: (2S,3R)-1-Boc-2-methyl-piperidine-3-carboxylic acid

  • Solvent: Dichloromethane (DCM)[2]

  • Reagent: Trifluoroacetic Acid (TFA)[2][3]

  • Scavenger (Optional): Triethylsilane (TES) (Only if t-butyl cations are reacting with other parts of the molecule, unlikely here).

Step-by-Step Protocol
  • Dissolution: Dissolve the substrate in DCM (concentration ~0.1 M).

  • Acid Addition: Add TFA to achieve a final ratio of 1:1 or 1:2 (TFA:DCM).

    • Tip: For 100 mg substrate in 1 mL DCM, add 1 mL TFA.

  • Reaction: Stir at Room Temperature for 30–60 minutes.

  • Workup (Evaporation):

    • Concentrate the mixture in vacuo.

    • Azeotroping (Critical): To remove residual TFA, re-dissolve the residue in Toluene or DCM and evaporate again. Repeat 3 times. This prevents the "oily" TFA salt residue.

  • Isolation: Triturate the resulting oil with Diethyl Ether to obtain a solid TFA salt.

Quality Control & Validation

After isolation, you must validate three parameters: Deprotection Completeness , Salt Form , and Stereochemistry .

ParameterMethodAcceptance Criteria
Completeness 1H NMR (D₂O or DMSO-d6) Disappearance of the tert-butyl singlet (~1.4 ppm). Appearance of ammonium protons (if in DMSO).
Identity LC-MS (ESI+) [M+H]+ = 144.1 (Free base mass). Note: Salts dissociate in MS source.
Stereochemistry Specific Rotation [

]D
Compare to literature value for (2S,3R). Significant deviation suggests epimerization.[4][5]
Counter-ion Elemental Analysis / IC Confirm Cl content (approx 20% w/w) for HCl salts.
Stereochemical Check (Self-Validating)

Since the (2S,3R) configuration is set, the coupling constants (


) in the 1H NMR of the piperidine ring protons can confirm the relative stereochemistry (cis vs trans).
  • Action: Check the

    
    -coupling between H2 and H3.
    
  • Expectation: Calculate the dihedral angle. If the 2-Me is equatorial and 3-COOH is equatorial (trans-diequatorial),

    
     will be large (~10-12 Hz). If one is axial (cis), 
    
    
    
    will be smaller (3-5 Hz). Note: The exact conformation depends on the protonation state, but the coupling pattern must remain consistent with the starting material's relative stereochemistry.

Troubleshooting Guide

Issue: Product is a hygroscopic oil/gum instead of a solid.

  • Cause: Residual acid (TFA/HCl) or water absorption.

  • Fix: Dissolve in minimal MeOH, precipitate with Et₂O/Hexane (1:1). If that fails, lyophilize from water to get a fluffy powder.

Issue: "M+56" peak observed in LCMS (Isobutylene adduct).

  • Cause: The t-butyl cation reacted with the free amine or carboxylic acid (tert-butyl ester formation).

  • Fix: Use Method A with a scavenger (2.5% Triethylsilane or 5% water) to trap the cation.

Issue: Epimerization suspected. [4][5]

  • Cause: Reaction temperature too high or workup was too basic.

  • Fix: Ensure reaction is strictly < 25°C. Avoid neutralizing with strong bases (NaOH) if isolating the free zwitterion; use weak ion exchange resins instead.

Process Workflow Diagram

Workflow Input Start: (2S,3R)-Boc-SM Choice Select Method Input->Choice MethodA Method A: HCl/Dioxane (Preferred for Solids) Choice->MethodA Scale > 100mg MethodB Method B: TFA/DCM (Preferred for Speed) Choice->MethodB Scale < 50mg ReactA React 1-2h @ RT Precipitate forms MethodA->ReactA ReactB React 30min @ RT Homogeneous soln MethodB->ReactB WorkupA Filter & Wash (Diethyl Ether) ReactA->WorkupA WorkupB Evaporate & Azeotrope (Toluene/DCM) ReactB->WorkupB Output Final Product: Amino Acid Salt WorkupA->Output WorkupB->Output

Figure 2: Decision tree for selecting the optimal deprotection strategy based on scale and downstream needs.

References

  • Han, G., et al. "Design, Synthesis, and Biological Evaluation of Potent and Selective Inhibitors..." Journal of Medicinal Chemistry, 2010. Link (Demonstrates HCl/Dioxane usage for piperidine carboxylates).

  • Greene, T.W., Wuts, P.G.M.Protective Groups in Organic Synthesis, 4th Ed., Wiley-Interscience, 2006. (The authoritative text on Boc cleavage mechanisms and stability).
  • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009. Link (Comprehensive review of deprotection strategies and scavengers).

  • Strazzolini, P., et al. "Acetic acid as a cheap and simple scavenger for the deprotection of N-Boc-amines." Tetrahedron Letters, 2008. Link (Alternative scavenging protocols).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Racemization During Coupling of (2S,3R)-1-Boc-2-methyl-piperidine-3-carboxylic acid

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting and practical guidance for a common and critical chall...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting and practical guidance for a common and critical challenge in peptide synthesis: preventing racemization during the coupling of sterically hindered and stereochemically complex amino acid analogues. Specifically, this guide focuses on (2S,3R)-1-Boc-2-methyl-piperidine-3-carboxylic acid, a building block where the stereochemical integrity at the C-2 position is particularly susceptible to epimerization under standard coupling conditions.

This guide moves beyond simple protocol recitation to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Understanding the Challenge: Why Racemization Occurs

Racemization, or more accurately in this context, epimerization, is the loss of stereochemical purity at a chiral center. For (2S,3R)-1-Boc-2-methyl-piperidine-3-carboxylic acid, the primary concern is the inversion of the stereocenter at the C-2 position, which is adjacent to the carboxyl group being activated for amide bond formation.

The most prevalent mechanism for this loss of stereochemical integrity during peptide coupling is through the formation of a 5(4H)-oxazolone intermediate.[1][2][3] This pathway is particularly favored when the carboxyl group is strongly activated. The α-proton at the C-2 position of this oxazolone intermediate becomes highly acidic and can be readily abstracted by a base present in the reaction mixture.[2][4] The resulting achiral enolate intermediate can then be protonated from either face, leading to a mixture of diastereomers.

A less common pathway, direct enolization, involves the direct abstraction of the α-proton from the activated amino acid by a base, which can also lead to a loss of stereochemical integrity.[2][5]

Caption: Primary mechanism of racemization via oxazolone formation.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant epimerization at the C-2 position after coupling my (2S,3R)-1-Boc-2-methyl-piperidine-3-carboxylic acid. What's the most likely cause?

A1: The most probable cause is the choice of coupling conditions, specifically the combination of coupling reagent, base, and temperature. Highly reactive coupling reagents, when paired with strong, non-hindered bases, can accelerate the formation of the problematic oxazolone intermediate.[3] Prolonged reaction times and elevated temperatures further increase the likelihood of epimerization.[4]

Q2: Which coupling reagents are best for minimizing racemization with this type of sterically hindered amino acid?

A2: For sterically hindered and racemization-prone amino acids, uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are generally recommended.[4][6][7] These reagents promote rapid amide bond formation, which kinetically outcompetes the racemization pathway.[4] While highly effective, even these reagents require careful optimization of base and temperature.

Q3: Can I use carbodiimides like DCC or EDC?

A3: Carbodiimides such as Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), when used alone, are known to promote racemization.[3][8] If you must use a carbodiimide, it is essential to use an additive. Additives like 1-hydroxy-7-azabenzotriazole (HOAt ) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure ) are more effective at suppressing racemization than the traditional 1-hydroxybenzotriazole (HOBt).[2][8] These additives react with the activated intermediate to form a more stable active ester that is less prone to cyclizing into the oxazolone.[2]

Q4: How does the choice of base impact racemization?

A4: The base plays a critical role. Stronger and less sterically hindered bases can more easily abstract the acidic α-proton from the oxazolone intermediate, leading to increased racemization.[2]

  • Avoid: Triethylamine (TEA) is generally not recommended due to its high basicity and small steric profile.

  • Preferred: Sterically hindered bases like N,N-diisopropylethylamine (DIPEA ) are a better choice.[4]

  • Consider for highly sensitive substrates: A weaker base like N-methylmorpholine (NMM ) or a highly hindered base like 2,4,6-collidine may offer even better suppression of epimerization.[8][9]

Always use the minimum necessary equivalents of base.

Q5: What role do solvent and temperature play?

A5:

  • Temperature: Lowering the reaction temperature is a highly effective strategy to minimize racemization.[10][11] Performing the coupling at 0 °C is a standard starting point.

  • Solvent: The polarity of the solvent can influence the rate of both the desired coupling reaction and the undesired racemization.[4] Polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are common. While solvent choice is often dictated by solubility, be aware that highly polar solvents like DMF can sometimes increase the rate of epimerization.[10]

Troubleshooting Guide

Issue: High levels of the (2R,3R) epimer detected by chiral HPLC or NMR after coupling.

This is a clear indication that significant racemization has occurred. Follow this workflow to diagnose and resolve the issue.

TroubleshootingWorkflow cluster_reagent Coupling Reagent & Additives cluster_base Base Selection & Stoichiometry cluster_conditions Reaction Temperature & Time start High Epimerization Detected reagent 1. Review Coupling Reagent start->reagent base 2. Evaluate Base reagent->base r1 Using Carbodiimide (DCC/EDC) alone? reagent->r1 conditions 3. Optimize Conditions base->conditions b1 Using TEA? base->b1 protocol 4. Implement Low-Racemization Protocol conditions->protocol c1 Reaction temp > 0°C? conditions->c1 verify 5. Verify Stereochemical Purity protocol->verify r2 Add HOAt or OxymaPure. Consider switching to HATU/COMU. r1->r2 Yes r3 Using HBTU? r1->r3 No r4 Switch to HATU or COMU. (HOAt-based reagents are superior to HOBt-based for racemization suppression). r3->r4 Yes b2 Switch to DIPEA or NMM. b1->b2 Yes b3 Using >2 eq. of DIPEA? b1->b3 No b4 Reduce to 2 eq. or slightly less. Ensure slow, dropwise addition. b3->b4 Yes c2 Perform coupling at 0°C. c1->c2 Yes c3 Prolonged reaction time? c1->c3 No c4 Monitor reaction closely (TLC/LC-MS) and quench upon completion. c3->c4 Yes

Caption: A decision-making workflow for diagnosing and addressing racemization.

Comparative Overview of Coupling Reagents
Coupling Reagent ClassExamplesPropensity for RacemizationRecommended Conditions & Notes
Uronium/Aminium (HOAt-based) HATU, HCTULow The gold standard for difficult couplings.[4][6] Use with 2 eq. of a hindered base like DIPEA at 0 °C. Rapid coupling kinetically disfavors racemization.
Uronium/Aminium (Oxyma-based) COMUVery Low An excellent, non-explosive alternative to HATU with comparable or better performance in suppressing racemization.[7][12]
Phosphonium PyBOP, PyAOPLow to Moderate Effective, but the byproduct HMPA from BOP is carcinogenic. PyBOP is a safer alternative. PyAOP is particularly good for N-methyl amino acids.[13]
Carbodiimides DCC, EDC, DICHigh (without additives) Must be used with an additive. [8] DIC/HOAt or DIC/OxymaPure at 0 °C is the recommended combination.[2][8]

Recommended Experimental Protocols

Protocol 1: Low-Racemization Coupling using HATU

This protocol is recommended as the first-line approach for coupling (2S,3R)-1-Boc-2-methyl-piperidine-3-carboxylic acid due to the high efficiency and low racemization potential of HATU.[6]

Materials:

  • (2S,3R)-1-Boc-2-methyl-piperidine-3-carboxylic acid (1.0 eq)

  • Amine component (1.0-1.2 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous DMF or DCM

Procedure:

  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the (2S,3R)-1-Boc-2-methyl-piperidine-3-carboxylic acid and the amine component in anhydrous DMF.

  • Add HATU to the solution and stir for 1-2 minutes.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Slowly, add DIPEA dropwise to the cooled solution over 5 minutes.

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS (typically complete within 1-4 hours).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and proceed with standard aqueous workup and purification.

Protocol 2: Analytical Verification of Stereochemical Purity by Chiral HPLC

It is crucial to verify the stereochemical purity of the final coupled product. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.

General Method Development:

  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating enantiomers and diastereomers of N-protected amino acids and their derivatives. Columns such as Daicel CHIRALPAK® IA, IB, or IC are excellent starting points.[14] Macrocyclic glycopeptide-based CSPs like CHIROBIOTIC T are also very effective.

  • Mobile Phase:

    • Normal Phase: A mixture of n-Hexane and a polar modifier like isopropanol (IPA) or ethanol is typically used. A common starting point is 90:10 Hexane:IPA.

    • Reversed Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or trifluoroacetic acid in water) and an organic modifier like acetonitrile or methanol.

  • Sample Preparation: Prepare a standard of the desired (2S,3R) diastereomer and, if available, the (2R,3R) epimer to confirm peak identification. If the epimer is not available, a sample from a trial reaction known to cause racemization (e.g., using DCC alone at room temperature) can be used to generate both diastereomers for analytical development.

  • Analysis: Inject the purified product and quantify the peak areas to determine the diastereomeric ratio (dr) or diastereomeric excess (de%).

References

  • Epimerisation in Peptide Synthesis. MDPI. Retrieved from [Link]

  • Kemp, D. S., & Rebek, J., Jr. (1970). Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society. Retrieved from [Link]

  • Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. RSC Publishing. (2001, September 10). Retrieved from [Link]

  • Mitina, V. G., et al. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. PubMed. Retrieved from [Link]

  • Effect of coupling reagent on α-C racemization of His, Cys, and Ser... ResearchGate. Retrieved from [Link]

  • Assessment of racemisation in N-alkylated amino-acid derivatives during peptide coupling in a model dipeptide system. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from [Link]

  • Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. Luxembourg Bio Technologies. Retrieved from [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PMC. (2023, September 1). Retrieved from [Link]

  • Epimerization of Peptide. Retrieved from [Link]

  • TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • Coupling Reagents. Aapptec Peptides. Retrieved from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Coupling Reagents. Luxembourg Bio Technologies. Retrieved from [Link]

  • Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • 7.4 Racemization Assays. Retrieved from [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (2022, June 14). Retrieved from [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26). Retrieved from [Link]

  • CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. (2011, February 10). Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Retrieved from [Link]

  • (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate. (2025, June 8). Retrieved from [Link]

  • Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. PMC. (2025, July 25). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization of (2S,3R)-1-Boc-2-methyl-piperidine-3-carboxylic Acid

Executive Summary This guide addresses the synthesis and yield optimization of (2S,3R)-1-Boc-2-methyl-piperidine-3-carboxylic acid . This molecule is a critical non-natural amino acid scaffold used in peptidomimetics and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the synthesis and yield optimization of (2S,3R)-1-Boc-2-methyl-piperidine-3-carboxylic acid . This molecule is a critical non-natural amino acid scaffold used in peptidomimetics and drug discovery (e.g., SOS1 inhibitors, GPCR ligands).

The synthesis presents two primary stereochemical challenges:

  • Diastereoselectivity: Establishing the cis-relationship between the C2-methyl and C3-carboxylic acid groups.

  • Enantioselectivity: Isolating the specific (2S,3R) enantiomer from the racemic cis-mixture.

This document moves beyond standard protocols to troubleshoot the "Why" and "How" of yield loss, focusing on the Hydrogenation-Resolution-Protection workflow.

Part 1: The Synthesis Workflow (Logic & Causality)

The most robust industrial route involves the hydrogenation of methyl 2-methylnicotinate followed by classical resolution. Direct asymmetric synthesis (e.g., via chiral auxiliaries) is often less atom-economical for this specific small scaffold.

Visualizing the Critical Path

The following diagram outlines the optimized workflow and decision points for yield recovery.

G Start Methyl 2-methylnicotinate Hydro Step 1: Hydrogenation (Catalyst: 5% Rh/C or PtO2) Start->Hydro Check1 QC Check: Cis/Trans Ratio (Target > 9:1) Hydro->Check1 Check1->Hydro Fail (High Trans) Change Solvent/Cat Hydrolysis Step 2: Ester Hydrolysis (HCl/Reflux) Check1->Hydrolysis Pass Resolution Step 3: Optical Resolution (Agent: Dibenzoyl-L-tartaric acid) Hydrolysis->Resolution Check2 QC Check: Enantiomeric Excess (Target > 98% ee) Resolution->Check2 Check2->Resolution Fail (Low ee) Recrystallize BocProt Step 4: N-Boc Protection (Boc2O, NaOH) Check2->BocProt Pass Final (2S,3R)-1-Boc-2-methyl- piperidine-3-carboxylic acid BocProt->Final

Caption: Figure 1. Optimized workflow for (2S,3R)-2-methyl-pipecolic acid derivative synthesis. Green nodes indicate chemical transformations; yellow diamonds indicate critical quality control checkpoints.

Part 2: Troubleshooting & Optimization Protocols

Module 1: Stereoselective Hydrogenation (The Cis Challenge)

The Issue: Users often report high levels of the trans-isomer (thermodynamically more stable) or incomplete reduction. Target: cis-Methyl 2-methylpiperidine-3-carboxylate (Racemate).

Mechanism of Failure

Hydrogenation of 2,3-disubstituted pyridines is sensitive to catalyst choice. Palladium (Pd/C) often allows for ring equilibration, favoring the trans-isomer (diequatorial). Rhodium (Rh) and Platinum (Pt) operate under kinetic control, favoring cis-addition (hydrogen adds from the face adsorbed to the catalyst).

Optimization Table: Catalyst & Solvent Effects
ParameterRecommendationRationale
Catalyst 5% Rh/C or PtO₂ (Adams' Cat) Rhodium is superior for preventing double bond migration and stereoisomerization, yielding >90% cis product [1].
Solvent Acetic Acid (AcOH) Protonation of the pyridine nitrogen anchors the molecule to the catalyst surface and prevents poisoning. It also accelerates the rate compared to MeOH.
Pressure 50–100 psi (3–7 bar) Higher pressure favors the kinetic cis product. Low pressure allows time for thermodynamic relaxation to the trans isomer.
Temperature < 50°C High heat promotes isomerization to the trans form. Keep it mild.
Protocol 1: High-Yield Cis-Hydrogenation
  • Dissolve methyl 2-methylnicotinate (1.0 eq) in glacial acetic acid (0.5 M concentration).

  • Add 5 wt% Rh/C (5% loading). Note: Wet the catalyst with toluene first to prevent ignition.

  • Hydrogenate at 60 psi (4 bar) at room temperature for 12–24 hours.

  • QC Point: Filter a small aliquot and check 1H NMR. The cis-isomer typically shows a smaller coupling constant (

    
     Hz) compared to trans (
    
    
    
    Hz).
  • Filter catalyst over Celite and concentrate. Do not neutralize yet if proceeding to hydrolysis.

Module 2: Optical Resolution (The Enantiomer Challenge)

The Issue: Isolating the (2S,3R) enantiomer from the cis-racemate. The Solution: Classical resolution via diastereomeric salt formation.[1]

Why Resolution?

While asymmetric hydrogenation is possible, it requires expensive chiral ligands (e.g., Josiphos) and is often less robust for this specific substrate than classical resolution.

Protocol 2: Resolution with Dibenzoyl-L-Tartaric Acid

Based on established protocols for pipecolic acid derivatives [2].

  • Hydrolysis: Convert the cis-ester from Module 1 to the free amino acid using 6M HCl (reflux, 4h), then concentrate to dryness.

  • Free Basing: Redissolve in water, neutralize with weak anion exchange resin or NaOH to pH 6.5 (isoelectric point), and isolate the free amino acid.

  • Salt Formation:

    • Dissolve the cis-racemic amino acid (1.0 eq) in Ethanol/Water (9:1).

    • Add (-)-Dibenzoyl-L-tartaric acid (1.0 eq).

    • Heat to reflux until clear, then cool slowly to room temperature (over 4-6 hours).

  • Crystallization: The (2S,3R)-amine salt precipitates.

  • Recrystallization: If ee < 98%, recrystallize from EtOH.

  • Liberation: Treat the salt with aqueous NaOH or ion-exchange resin to release the pure (2S,3R) amino acid.

Module 3: Boc Protection (The Yield Trap)

The Issue: Low yield during Boc protection, often due to steric hindrance at C2 or pH drift. Target: (2S,3R)-1-Boc-2-methyl-piperidine-3-carboxylic acid.

Troubleshooting Guide: Boc Protection
SymptomProbable CauseCorrective Action
Incomplete Reaction Steric hindrance at C2 methyl group.Use Boc₂O (1.5 eq) and allow reaction time up to 24h. Add a catalytic amount of DMAP if using organic solvent.
Oligomerization pH too high (>12) causing polymerization.Maintain pH between 9.0 and 10.0 . Use a pH-stat or buffered carbonate system (Na₂CO₃/NaHCO₃).
Low Isolated Yield Product water solubility (Zwitterion vs Acid).Upon acidification (pH 2-3) for extraction, the product may remain in the aqueous phase if not salted out. Saturate the aqueous phase with NaCl before extracting with EtOAc or DCM.
Protocol 3: Optimized Boc Protection
  • Dissolve (2S,3R)-2-methyl-piperidine-3-carboxylic acid (1.0 eq) in 1,4-Dioxane/Water (1:1).

  • Add NaOH (2.0 eq) to adjust pH to ~10.

  • Add Boc₂O (1.2 eq) dissolved in a small amount of dioxane dropwise.

  • Stir at RT. Monitor pH; add NaOH solution to maintain pH ~10.

  • Workup:

    • Wash basic solution with Ether (removes impurities).

    • Acidify aqueous layer to pH 2.5 with KHSO₄ (gentler than HCl, prevents Boc removal).

    • Extract 3x with Ethyl Acetate.[1]

    • Dry (Na₂SO₄) and concentrate.[2]

Part 3: Frequently Asked Questions (FAQ)

Q1: Why can't I just buy the trans isomer and epimerize it? A: You can, but it is risky. Epimerization of the C3-ester (via base) can yield the cis-isomer, but the thermodynamic equilibrium usually favors the trans-isomer (diequatorial). Furthermore, harsh conditions might racemize the C2 stereocenter, destroying your enantiopurity. It is safer to establish cis-geometry via kinetic hydrogenation (Rh/C).

Q2: My hydrogenation stopped at 80% conversion. Should I add more catalyst? A: Before adding catalyst, check your solvent. Pyridines can poison catalysts.[3] Ensure you are using Acetic Acid , which protonates the pyridine N, reducing its binding affinity to the metal surface. If using MeOH, add 1.0 eq of HCl. Also, purge the headspace to remove any CO byproduct.

Q3: Can I resolve the N-Boc protected material instead of the free amine? A: Yes, using chiral amines (e.g., (S)-Phenylethylamine) [3]. However, resolving the free amino acid (Protocol 2) is generally preferred because the salt crystallinity is often better, and it avoids wasting Boc reagent on the "wrong" enantiomer.

Q4: Is (2S,3R) definitely the cis isomer? A: Yes. Based on IUPAC priority rules for this system:

  • C2 (S): Methyl group is "Up" (relative to H).

  • C3 (R): Carboxylic acid is "Up" (relative to H).

  • Since both substituents are on the same face, it is the cis-diastereomer. (Note: Always verify with NOESY NMR: strong correlation between H2 and H3 indicates cis relationship).

References

  • Rhodium-Catalyzed Hydrogenation of Pyridines

    • Title: Hydrogenation of Functionalised Pyridines with a Rhodium Oxide C
    • Source: Royal Society of Chemistry (RSC), Green Chemistry.
    • URL:[Link] (See Supporting Info for cis-selectivity data).

  • Title: Process for resolving racemic mixtures of piperidine derivatives (WO2002068391A1).
  • Resolution via Chiral Amides (Alternative Route)

    • Title: Resolution via diastereomeric amides of enantiopure 1,4-benzox
    • Source:Chirality (Wiley).
    • URL:[Link] (Demonstrates resolution logic for carboxylic acids using chiral amines).

  • Boc Protection Troubleshooting: Title: Technical Support Center: Troubleshooting Boc Deprotection Failures (and Protection Conditions). Source: BenchChem.

Sources

Troubleshooting

Minimizing side reactions in Boc-2-methyl-piperidine-3-carboxylic acid synthesis

Current Status: Operational Topic: Minimizing Side Reactions & Stereochemical Erosion Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Minimizing Side Reactions & Stereochemical Erosion Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The Stereochemical Challenge

Synthesizing Boc-2-methyl-piperidine-3-carboxylic acid presents a unique intersection of steric and electronic challenges. Unlike simple piperidines, the vicinal substitution at positions C2 and C3 creates a "stereochemical pressure cooker."

The critical quality attribute (CQA) for this molecule is almost always the diastereomeric ratio (dr) . The cis-isomer (2,3-syn) and trans-isomer (2,3-anti) possess vastly different thermodynamic stabilities and biological activities.

This guide addresses the three primary failure modes:

  • Epimerization at C3 during ester hydrolysis.

  • Incomplete Hydrogenation or Ring Opening during the reduction of the pyridine precursor.

  • Incomplete N-Boc Protection due to steric hindrance from the C2-methyl group.

Module 1: Stereochemical Integrity (The Epimerization Problem)

Issue: "I synthesized the cis-ester, but after hydrolysis, I isolated a mixture of cis and trans acids."

Root Cause: The C3 proton is alpha to the carbonyl group. Under basic hydrolysis conditions (saponification), this proton is acidic (


 for esters, lower for activated species). Deprotonation forms a planar enolate intermediate. Reprotonation can occur from either face, often favoring the thermodynamically more stable trans-isomer (diequatorial conformation), leading to epimerization.
Troubleshooting Guide: Minimizing C3 Epimerization
VariableRecommendationScientific Rationale
Base Selection LiOH (Lithium Hydroxide)

coordinates tightly to the carbonyl oxygen, stabilizing the tetrahedral intermediate without promoting free enolate formation as aggressively as

or

.
Solvent System THF:H2O (3:1) Avoid alcohols (MeOH/EtOH) if possible during the quench to prevent transesterification side-reactions.
Temperature 0°C to 5°C Epimerization is endothermic and kinetically favored at higher temperatures. Keep it cold.
Quench Method Acidic Buffer (pH 4) Do not quench with strong acid (HCl). A sudden pH drop can catalyze acid-mediated enolization. Use Citric Acid or

.
FAQ: Epimerization

Q: Can I separate the diastereomers if epimerization occurs? A: Yes, but it is difficult at the amino acid stage due to zwitterionic character. It is highly recommended to separate diastereomers at the ester stage (pre-hydrolysis) or the N-Boc methyl ester stage using Flash Chromatography (Silica, Hexane/EtOAc). The cis-isomer typically elutes later (more polar) than the trans-isomer.

Q: Why not hydrolyze with acid (HCl) to avoid base enolization? A: Acid hydrolysis requires high temperatures (reflux) to cleave the ester, which will simultaneously cleave your N-Boc group (Boc is acid-labile).

Module 2: Hydrogenation Control (The Reduction Pathway)

Issue: "My hydrogenation of 2-methylnicotinic acid is stalling, or I am getting the wrong isomer."

Root Cause: The reduction of the pyridine ring is face-selective. The catalyst surface approach determines the cis/trans outcome. Furthermore, the basic nitrogen of the pyridine can poison the catalyst.

Mechanism & Pathway Visualization

HydrogenationPathway cluster_conditions Critical Parameters Pyridine 2-Methylnicotinic Acid (Flat Aromatic) Adsorption Catalyst Adsorption (Steric Control) Pyridine->Adsorption H2 / Catalyst Intermediates Partially Reduced Intermediates Adsorption->Intermediates Syn-Addition CisProduct Cis-Isomer (Kinetic Product) Intermediates->CisProduct Major Path (PtO2/AcOH) TransProduct Trans-Isomer (Thermodynamic Product) Intermediates->TransProduct Minor Path (Isomerization) Solvent Solvent: AcOH (Prevents Poisoning) Catalyst Catalyst: PtO2 (Adams' Cat)

Caption: Figure 1. Hydrogenation pathway of 2-methylnicotinic acid. The use of PtO2 in acidic media favors the all-syn addition of hydrogen, leading to the cis-isomer.

Troubleshooting Guide: Catalyst & Conditions
ParameterStandard ProtocolTroubleshooting / Optimization
Catalyst PtO2 (Adams' Catalyst) If stalling: Switch to Rh/C (5%) . Rhodium is more active at lower temperatures and pressures, preserving stereochemistry better than Pd/C.
Solvent Glacial Acetic Acid Crucial: The pyridine nitrogen must be protonated (pyridinium salt) to prevent it from binding irreversibly to the metal surface (catalyst poisoning).
Pressure 50-60 psi (Parr Shaker) Low pressure (<1 atm) favors partial reduction. High pressure (>1000 psi) is unnecessary and may cause ring opening.

Module 3: N-Boc Protection Dynamics

Issue: "The Boc protection is extremely slow. I still see starting material after 24 hours."

Root Cause: The 2-methyl group provides significant steric bulk adjacent to the secondary amine. This hinders the nucleophilic attack of the nitrogen onto the bulky


 electrophile.
Protocol: Forcing Conditions for Sterically Hindered Amines

Standard conditions (DCM/TEA) often fail here. Use this modified protocol:

  • Solvent Switch: Use 1,4-Dioxane/Water (1:1) or DMF . These polar solvents stabilize the transition state better than DCM.

  • Base: Use NaOH (1M) or

    
     . Inorganic bases in aqueous/organic mixtures are often more effective for hindered amino acids than organic bases like TEA.
    
  • Catalysis: Add 5 mol% DMAP (4-Dimethylaminopyridine).

    • Warning: DMAP can cause racemization in activated esters, but it is safe here because the carboxylic acid is free (unactivated) and anionic (carboxylate) under these basic conditions.

  • Temperature: Heat to 50°C . The thermal energy is required to overcome the steric activation barrier.

Experimental Workflow: The "Self-Validating" System

To ensure the reaction is proceeding without side products, follow this decision tree:

BocTroubleshooting Start Start: Boc Protection (Amine + Boc2O) CheckTLC Check TLC/LCMS (t = 4h) Start->CheckTLC Result Result? CheckTLC->Result Stalled Stalled (SM present) Result->Stalled SM > 10% Complete Complete Result->Complete SM < 5% Action1 Add 5 mol% DMAP Heat to 50°C Stalled->Action1 Action2 Proceed to Workup (Acid Wash pH 4) Complete->Action2 Action1->CheckTLC Re-check t=12h

Caption: Figure 2. Decision logic for monitoring and correcting stalled Boc-protection reactions due to steric hindrance.

References

  • Stereoselective Hydrogenation of Pyridines

    • Title: Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.[1]

    • Source: Asian Journal of Chemistry (2015).[2]

    • Relevance: Establishes PtO2/AcOH as the gold standard for cis-selective reduction of 2-substituted pyridines.
  • Epimerization Mechanisms

    • Title: General Light-Mediated, Highly Diastereoselective Piperidine Epimerization.[3]

    • Source: J. Am. Chem. Soc.[3] (via eScholarship).

    • Relevance: details the thermodynamic preference for trans-isomers in piperidine-3-carboxylates and mechanisms of epimeriz
  • Separation of Isomers

    • Title: Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis.
    • Source: Chemical Science (via NIH/PMC).
    • Relevance: Provides protocols for separating cis/trans piperidine esters using flash chromatography and base-mediated equilibr
  • Boc Protection Troubleshooting

    • Title: Technical Support Center: Troubleshooting Boc Deprotection & Protection.
    • Source: BenchChem Technical Notes.
    • Relevance: General protocols for handling sterically hindered amines during Boc chemistry.

Sources

Optimization

Technical Support Center: Purification of Peptides Containing (2S,3R)-2-methyl-piperidine Residues

Welcome to the technical support center for scientists and researchers facing the unique challenges of purifying synthetic peptides incorporating (2S,3R)-2-methyl-piperidine residues. The inclusion of this constrained, N...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for scientists and researchers facing the unique challenges of purifying synthetic peptides incorporating (2S,3R)-2-methyl-piperidine residues. The inclusion of this constrained, N-alkylated, and chiral building block imparts desirable pharmacological properties, such as enhanced metabolic stability and controlled conformation.[1][2] However, these same features introduce significant complexity into the downstream purification process.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. It combines troubleshooting protocols with a deeper exploration of the underlying chemical principles, empowering you to develop robust and efficient purification strategies.

Troubleshooting Guide: From Symptom to Solution

This section addresses specific experimental issues in a question-and-answer format. Each problem is followed by an analysis of probable causes and a set of recommended solutions.

Question 1: My peptide shows severe peak tailing or broadening in RP-HPLC. How can I achieve a sharp, symmetrical peak?

Answer:

Poor peak shape is one of the most frequent issues when purifying peptides with a basic piperidine moiety. This is typically a result of undesirable secondary interactions between the positively charged piperidine nitrogen and residual, negatively charged silanol groups on the silica-based stationary phase. On-column aggregation of the hydrophobic peptide can also contribute significantly.[3][4]

Probable Causes & Recommended Solutions

Probable CauseRecommended Solution & Scientific Rationale
Secondary Ionic Interactions Optimize Ion-Pairing Agent: Ensure a sufficient concentration of Trifluoroacetic Acid (TFA), typically 0.1% (v/v), in both mobile phases. TFA pairs with the basic sites on the peptide and masks the silanol groups on the stationary phase, minimizing these secondary interactions.[3] For mass spectrometry-incompatible methods, alternative agents like pentafluoropropionic acid can offer different selectivity.[5]
On-Column Aggregation Elevate Column Temperature: Increasing the column temperature to 40-60°C can dramatically improve peak shape. Higher temperatures increase peptide solubility, reduce mobile phase viscosity, and accelerate desorption kinetics from the stationary phase, disrupting aggregate formation.[3]
Slow Desorption Kinetics Incorporate an Organic Modifier: For highly hydrophobic peptides, consider adding a small percentage (5-10%) of isopropanol or n-propanol to your acetonitrile mobile phase. These alcohols are stronger solvents for hydrophobic molecules and can improve solubility and peak symmetry.[3][6]
Column Overload Reduce Sample Load: Inject a smaller mass of your crude peptide onto the column. Overloading the stationary phase can lead to both tailing and fronting peaks.[4]
Question 2: I'm experiencing very low recovery of my peptide after purification. Where is my product going?

Answer:

Low recovery is a frustrating issue often rooted in the high hydrophobicity conferred by the 2-methyl-piperidine residue. This can lead to poor solubility, aggregation, and irreversible adsorption to surfaces.[7][8]

Probable Causes & Recommended Solutions

Probable CauseRecommended Solution & Scientific Rationale
Poor Solubility / Precipitation Optimize Sample Solvent: Avoid dissolving your crude peptide in purely aqueous solutions. Start by dissolving the peptide in a minimal amount of a strong organic solvent (e.g., DMSO, DMF), then dilute with your initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to the desired concentration. This prevents immediate precipitation.[6][9]
Non-Specific Binding (NSB) Use Low-Binding Labware: Peptides, especially hydrophobic ones, can adsorb to glass and standard polypropylene surfaces. Use low-protein-binding microcentrifuge tubes and HPLC vials to minimize sample loss before injection.[8]
Irreversible On-Column Adsorption Change Stationary Phase: If recovery is low on a C18 column, the peptide may be too hydrophobic for that phase. Switch to a column with a shorter alkyl chain (C8, C4) or a different chemistry (e.g., Phenyl-Hexyl) to reduce the strength of the hydrophobic interactions, allowing for more efficient elution.[10]
"Hydrophobic Collapse" of Peptide Pre-treat with HFIP: For extremely aggregation-prone peptides, a pre-treatment with 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can be effective. HFIP is a powerful solvent for breaking up secondary structures and aggregates. Dissolve the peptide in HFIP, evaporate the solvent, and then reconstitute the resulting film for injection.[3]
Question 3: My main peak has a persistent "shoulder" or is clearly composed of two unresolved peaks, even after optimizing the gradient. What's causing this?

Answer:

This is a classic sign of co-eluting impurities. Given the (2S,3R) stereocenter in the piperidine residue, the most likely culprit is a diastereomer formed during synthesis. Diastereomers often have very similar hydrophobicities, making them exceptionally difficult to separate with standard RP-HPLC.[11] Other possibilities include closely related deletion sequences.

Probable Causes & Recommended Solutions

Probable CauseRecommended Solution & Scientific Rationale
Co-elution of Diastereomers Employ Chiral Chromatography: The most definitive way to separate diastereomers is with a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs are often effective for this class of compounds. This requires specialized columns and method development.[12][13]
Modify RP-HPLC Selectivity: Before moving to chiral HPLC, try to enhance the separation on a standard reversed-phase column. Lowering the column temperature can sometimes increase the energetic difference between how the two diastereomers interact with the stationary phase, improving resolution. Changing the organic modifier (e.g., from acetonitrile to methanol) can also alter selectivity.
Co-elution of Hydrophobic Impurities Implement Orthogonal Purification: This is a powerful strategy where you perform two sequential purification steps based on different chemical principles. First, separate the crude mixture by charge using Ion-Exchange Chromatography (IEX). Then, pool the relevant fractions and purify them based on hydrophobicity using RP-HPLC. This two-dimensional approach is highly effective at removing impurities that co-elute in a single dimension.[9][14][15]
Utilize 2D-LC: Modern HPLC systems can automate this orthogonal approach using two-dimensional liquid chromatography (2D-LC), where a fraction from the first dimension (e.g., IEX or high-pH RP) is automatically transferred to the second dimension column (e.g., low-pH RP) for further separation.[16][17][18]

Workflow & Decision Making Diagrams

Visualizing the purification process can aid in strategy development and troubleshooting.

G cluster_0 Troubleshooting Poor Peak Shape start Observe Peak Tailing or Broadening q1 Is TFA at 0.1%? start->q1 s1 Adjust TFA to 0.1% q1->s1 No q2 Increase Column Temp (e.g., to 50°C) q1->q2 Yes s1->q2 s2 Still Tailing? q2->s2 q3 Reduce Sample Load s2->q3 Yes s4 Consider Alternative Solvents (e.g., IPA) or a Different Column s2->s4 No, Resolved s3 Still Tailing? q3->s3 s3->s4 Yes s3->s4 No, Resolved

Caption: Decision tree for troubleshooting poor peak shape.

orthogonal_workflow crude Crude Peptide Mixture (Target + Diastereomers + Deletions) iex Step 1: Ion-Exchange Chromatography (IEX) Separation based on Net Charge crude->iex fractions Collect Fractions Containing Target Peptide's Charge Variant iex->fractions Salt Gradient Elution rphplc Step 2: Reversed-Phase HPLC (RP-HPLC) Separation based on Hydrophobicity fractions->rphplc Pool & Inject pure High-Purity Peptide rphplc->pure Organic Solvent Gradient

Caption: Orthogonal purification workflow for complex peptides.

Frequently Asked Questions (FAQs)

Q1: How does the (2S,3R)-2-methyl-piperidine residue fundamentally alter my peptide and its purification?

The incorporation of this residue introduces three key changes:

  • Increased Hydrophobicity: The piperidine ring and methyl group significantly increase the peptide's lipophilicity. This means it will be more strongly retained on reversed-phase columns and may be prone to aggregation.[1]

  • Added Basicity: The piperidine nitrogen is a basic center. At acidic pH (used in most RP-HPLC), this group will be protonated and carry a positive charge, influencing its interaction with the column and potentially requiring strong ion-pairing agents.[15][19]

  • Fixed Chirality: The defined (2S,3R) stereochemistry is a critical feature. However, synthetic side reactions can lead to the formation of other diastereomers, which become challenging process-related impurities that must be resolved.[11]

Your purification strategy must therefore account for strong hydrophobic interactions, potential secondary ionic interactions, and the possible need for chiral or other high-resolution separation techniques.

Q2: What is the best starting point for RP-HPLC method development for these peptides?

A good starting point is a standard C18 column (e.g., 5 µm particle size, 150 x 4.6 mm) with a relatively shallow gradient.

Recommended Starting Conditions

ParameterRecommended Setting
Column C18, 100-120 Å pore size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 65% B over 40 minutes
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection 214 nm and 280 nm

From here, you can optimize. If the peptide elutes very late, switch to a C8 or C4 column. If peak shape is poor, increase the temperature. If resolution is insufficient, make the gradient even shallower around the elution point of your target peptide.[10][20]

Q3: What are the key differences between using Trifluoroacetic Acid (TFA) and Formic Acid (FA) in the mobile phase?

TFA and FA are both used to acidify the mobile phase but have different properties.

  • Trifluoroacetic Acid (TFA): Is a strong ion-pairing agent. It effectively masks silanol groups on the column, leading to sharper peaks for basic peptides like those containing piperidine.[3] However, TFA is an ion-suppressing agent in mass spectrometry, meaning it can significantly reduce the signal of your peptide in the MS detector.

  • Formic Acid (FA): Is a weaker ion-pairing agent but is fully compatible with mass spectrometry. When using FA, you may observe broader peaks or lower recovery for your piperidine-containing peptide, but you will get excellent MS data.[3]

The choice depends on your goal: For high-purity isolation (preparative chromatography), TFA is generally superior. For analytical work where identity confirmation by MS is critical (LC-MS), FA is the required choice.[21]

Q4: How can I definitively confirm the purity and identity of my final product?

No single technique is sufficient. A combination of analytical methods is required to ensure the quality of your purified peptide.[22]

  • Analytical RP-HPLC: This is the primary method for determining purity.[10] Inject your final, purified sample onto a high-resolution analytical column. The purity is calculated by integrating the area of your target peptide peak and dividing it by the total area of all peaks in the chromatogram (detected at a wavelength like 214 nm where the peptide bond absorbs).[23]

  • Mass Spectrometry (MS): This technique confirms the identity (the molecular weight) of your product.[21][24] By coupling your HPLC to a mass spectrometer (LC-MS), you can verify that the main peak in your chromatogram has the correct mass-to-charge ratio (m/z) for your target peptide. High-resolution mass spectrometry can also help identify impurities.[25]

For a complete characterization, you should provide both the HPLC chromatogram showing a single major peak and the corresponding mass spectrum confirming the molecular weight.[22]

References

  • Using Two-dimensional Liquid Chromatography to Separate Complex Mixtures of Peptides | LCGC Intern
  • Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs.
  • MS Peptide Purity Analysis - Cre
  • Should My Peptide Be Methyl
  • How can I use mass spectrometry to isolate peptides? #peptides #massspectrometry #science #lab - YouTube. (2025, April 3).
  • 2D-LC as an On-line Desalting Tool Allowing Peptide Identification Directly from MS Unfriendly HPLC Methods | Request PDF - ResearchG
  • Preventing Hydrophobic Collapse: Demystifying AQ Columns - Welch M
  • Better Purities With Orthogonal Peptide Purification Using PEC - Gyros Protein Technologies.
  • Two-Dimensional Liquid Chromatography Applications in Biopharmaceutical Analysis. (2025, August 17).
  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustr
  • Why Peptide Purity Matters in Laboratory Research - Medium. (2025, November 6).
  • Peptide Purification Process & Methods: An Overview - Bachem.
  • A Comparative Guide to HPLC Methods for Peptide Purific
  • Analysis of Complex Protein Mixtures using the Alliance Bioseparations Module and 2D LC-MS/MS - Waters Corpor
  • Hydrophobic collapse - Wikipedia.
  • Peptide analysis by rapid, orthogonal technologies with high separation selectivities and sensitivities - PubMed. (2001, September 15).
  • High resolution two-dimensional liquid chromatography coupled with mass spectrometry for robust and sensitive characterization of therapeutic antibodies at the peptide level - PubMed. (2019, December 15).
  • Orthogonal Peptides | Advanced Peptide Drug Development.
  • Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - MDPI. (2021, May 27).
  • comparative analysis of different chiral separation techniques for benzylpiperidines - Benchchem.
  • Designing Purification Methods for Hydrophobic Peptides - The Nest Group.
  • HPLC of Peptides and Proteins.
  • Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer N
  • Purification of naturally occurring peptides by reversed-phase HPLC - ResearchG
  • Protein purific
  • The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC - Harvard Appar
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC Intern
  • HPLC Analysis and Purific
  • Technical Support Center: Impact of the N-methyl Group on Peptide Secondary Structure - Benchchem.
  • Technical Support Center: Overcoming Challenges in the Purification of Lipophilic Peptides - Benchchem.
  • Chromatography and Detection Methods for Peptide Purific
  • Protein Hydrophobic Collapse and Early Folding Steps Observed in a Microfluidic Mixer.
  • On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC.
  • Separation & Purification of Peptide by Ion Chrom
  • What are common causes of peak tailing and/or low resolution (broad peaks) in protein-based SEC methods?
  • Separation of Piperidine, 1-amino-, hydrochloride on Newcrom R1 HPLC column.
  • 3 Peptide Purification Bottlenecks Slowing Your Research | PurePep Blog. (2025, November 6).
  • A SYSTEMATIC APPROACH FOR PREVENTING THE LOSS OF HYDROPHOBIC PEPTIDES IN SAMPLE CONTAINERS.
  • Sustainability Challenges in Peptide Synthesis and Purification:
  • A counterion exchange process for peptides - Google P
  • Advances in chiral separations of small peptides by capillary electrophoresis and chromatography - PubMed. (2014, September 15).
  • High-Resolution Cation-Exchange Alternative to Peptide Mapping for Protein ID and QA/QC - ThermoFisher.
  • How to fix asymmetrical chromatography peaks? - Cytiva. (2024, September 1).
  • Techniques for Peptide Chiral Analysis and Separ
  • Chiral Amino Acid and Peptide Separations – the Next Generation | Chrom
  • Strategies for Sustainable Purification of Peptides Using Flash Chrom
  • Enantiomeric Separations using Chiral Counter-Ions - Diva-Portal.org.
  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production - PubMed. (2019, April 19).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 2S,3R-1-Boc-2-methyl-piperidine-3-carboxylic acid

Authored by a Senior Application Scientist Introduction In the landscape of modern drug discovery and development, the structural elucidation of novel chemical entities is a cornerstone of analytical chemistry. Piperidin...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, the structural elucidation of novel chemical entities is a cornerstone of analytical chemistry. Piperidine scaffolds are prevalent in a vast array of pharmaceuticals and natural products, making a thorough understanding of their analytical behavior essential.[1] This guide provides an in-depth comparative analysis of the gas-phase fragmentation of 2S,3R-1-Boc-2-methyl-piperidine-3-carboxylic acid , a compound featuring several key functional groups that influence its mass spectrometric fingerprint: a tert-butoxycarbonyl (Boc) protecting group, a substituted piperidine ring, and a carboxylic acid moiety.

Understanding the characteristic fragmentation pathways of this molecule is not merely an academic exercise; it is critical for unambiguous identification, metabolite profiling, and quality control in synthetic chemistry. This guide will explore the fragmentation behavior under both positive and negative electrospray ionization (ESI) tandem mass spectrometry (MS/MS), offering field-proven insights into the causality behind the observed product ions. We will compare the diagnostic value of each ionization mode, supported by detailed fragmentation schemes and experimental protocols.

Molecular Overview & Predicted Fragmentation Behavior

The fragmentation of 2S,3R-1-Boc-2-methyl-piperidine-3-carboxylic acid (Molecular Formula: C₁₂H₂₁NO₄, Monoisotopic Mass: 243.1471 Da) is governed by the interplay of its constituent functional groups.

  • N-Boc Group: The tert-butoxycarbonyl group is a sterically bulky and labile protecting group.[2] Under collision-induced dissociation (CID), it is known to fragment readily via several characteristic pathways, primarily involving the loss of isobutylene (C₄H₈, 56 Da), the entire Boc group (C₅H₈O₂, 100 Da), or the formation of a stable tert-butyl cation (C₄H₉⁺, m/z 57).[2][3]

  • Piperidine Ring: As a cyclic amine, the piperidine ring itself can undergo fragmentation.[4] Common pathways include α-cleavage adjacent to the nitrogen atom and more complex ring fission events, which are heavily influenced by the position of substituents.[1]

  • Carboxylic Acid: The carboxylic acid group provides a site for both protonation in positive mode and, more significantly, deprotonation in negative mode. In positive ion mode, it can facilitate the neutral loss of water (H₂O, 18 Da). In negative ion mode, the deprotonated carboxylate is the dominant feature, readily undergoing decarboxylation with the neutral loss of carbon dioxide (CO₂, 44 Da).[5]

This guide will dissect how these individual tendencies combine to create the unique mass spectra of the target molecule in different ionization modes.

Experimental Protocols

To ensure reproducibility and provide a self-validating framework, the following general experimental protocol for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis is recommended.

Protocol 1: LC-MS/MS Analysis
  • Sample Preparation:

    • Accurately weigh 1 mg of 2S,3R-1-Boc-2-methyl-piperidine-3-carboxylic acid.

    • Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of 1 µg/mL for direct infusion or LC-MS analysis.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min.[1]

    • Injection Volume: 2 µL.[1]

    • Column Temperature: 40 °C.[1]

  • Mass Spectrometry (MS) Conditions:

    • Instrument: A tandem mass spectrometer such as a triple quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) with an ESI source.

    • Ionization Modes: Analyze in both positive and negative ion modes separately.

    • MS1 Full Scan: Acquire a full scan from m/z 100-350 to identify the precursor ion ([M+H]⁺ or [M-H]⁻).

    • MS/MS Product Ion Scan: Select the monoisotopic precursor ion for fragmentation.

      • Positive Ion Precursor: m/z 244.15

      • Negative Ion Precursor: m/z 242.13

    • Collision Energy: Optimize collision energy (CE) by ramping from 10-40 eV to obtain a rich fragmentation spectrum. A fixed CE of 20 eV is a good starting point for comparison.

Positive Ion (ESI+) Fragmentation Analysis

In positive ion mode, the molecule is readily protonated, most likely at the nitrogen atom of the piperidine ring, forming the precursor ion [M+H]⁺ at m/z 244.15 . The subsequent fragmentation is dominated by the lability of the Boc group.

The primary fragmentation pathways observed under CID are the neutral losses from the Boc group. The most characteristic loss is that of isobutylene (56.06 Da), leading to a prominent fragment ion at m/z 188.09 .[2][6] This is often accompanied by the loss of the entire Boc group as C₅H₈O₂ (100.05 Da), yielding the protonated piperidine core at m/z 144.10 . A diagnostic, though often less intense, ion is the tert-butyl cation at m/z 57.07 .

Further fragmentation of the m/z 144.10 ion (the deprotected core) typically involves losses related to the carboxylic acid, such as the neutral loss of water (H₂O, 18.01 Da) to form an acylium ion at m/z 126.09 , or the loss of formic acid (CH₂O₂, 46.01 Da) to yield an ion at m/z 98.09 .

Proposed ESI+ Fragmentation Scheme

Caption: Proposed fragmentation pathway in ESI+ mode.

Table 1: Key Fragment Ions in Positive Ion Mode
Observed m/zProposed FormulaNeutral LossDescription
244.15[C₁₂H₂₂NO₄]⁺-Protonated Molecule [M+H]⁺
188.09[C₈H₁₄NO₄]⁺C₄H₈ (56.06 Da)Loss of isobutylene from Boc group
144.10[C₇H₁₄NO₂]⁺C₅H₈O₂ (100.05 Da)Loss of entire Boc group
126.09[C₇H₁₂NO]⁺C₅H₈O₂ + H₂OLoss of Boc group and water
98.09[C₆H₁₂N]⁺C₅H₈O₂ + CH₂O₂Loss of Boc group and formic acid
57.07[C₄H₉]⁺C₈H₁₂NO₄tert-butyl cation

Negative Ion (ESI-) Fragmentation Analysis

In negative ion mode, the carboxylic acid is the primary site of ionization, leading to the deprotonated molecule [M-H]⁻ at m/z 242.13 . The fragmentation behavior in this mode is markedly different and provides complementary structural information.

The most dominant and diagnostic fragmentation pathway is the facile neutral loss of carbon dioxide (CO₂, 44.00 Da) from the carboxylate anion.[5] This results in a highly abundant product ion at m/z 198.14 . This decarboxylation is a hallmark of deprotonated carboxylic acids under CID.

Further fragmentation is less common but can occur from the m/z 198.14 ion. For instance, subsequent loss of the Boc group elements could occur, though this is generally less favored in negative mode compared to positive mode. The simplicity of the negative ion mode spectrum, often dominated by a single major fragment, makes it an excellent tool for confirming the presence of the carboxylic acid moiety and determining the molecular weight of the core structure after decarboxylation.

Proposed ESI- Fragmentation Scheme

Caption: Proposed fragmentation pathway in ESI- mode.

Table 2: Key Fragment Ions in Negative Ion Mode
Observed m/zProposed FormulaNeutral LossDescription
242.13[C₁₂H₂₀NO₄]⁻-Deprotonated Molecule [M-H]⁻
198.14[C₁₁H₂₀NO₂]⁻CO₂ (44.00 Da)Loss of carbon dioxide (Decarboxylation)

Comparative Analysis: ESI+ vs. ESI-

The choice of ionization mode provides distinctly different, yet complementary, structural information for 2S,3R-1-Boc-2-methyl-piperidine-3-carboxylic acid.

  • Structural Information:

    • Positive Mode (ESI+) is exceptionally informative for characterizing the N-terminus and the Boc protecting group . The characteristic losses of 56 Da and 100 Da, along with the m/z 57 ion, provide undeniable evidence of the Boc moiety. Subsequent fragmentations of the deprotected core can help elucidate the piperidine ring structure.

    • Negative Mode (ESI-) is highly specific and diagnostic for the C-terminal carboxylic acid . The dominant loss of 44 Da is a clear and often solitary signal confirming the presence of this functional group. It provides a clean spectrum that is ideal for targeted analysis and quantification.

  • Sensitivity & Selectivity:

    • ESI+ generally provides a richer spectrum with more fragment ions, which is beneficial for detailed structural elucidation of an unknown.

    • ESI- provides a much simpler spectrum, which can be advantageous in complex matrices by reducing interferences and improving the signal-to-noise ratio for quantitative assays targeting the molecule.

Workflow for Structural Confirmation

Caption: Logical workflow for structural confirmation.

Conclusion

The mass spectrometric fragmentation of 2S,3R-1-Boc-2-methyl-piperidine-3-carboxylic acid is a textbook example of how functional groups dictate gas-phase ion chemistry. By employing a dual-mode ESI+ and ESI- approach, researchers can obtain a comprehensive and unambiguous structural profile. Positive ion mode serves to deconstruct the N-Boc protecting group and the piperidine core, while negative ion mode provides a highly specific confirmation of the carboxylic acid moiety through decarboxylation. This comparative guide demonstrates that a multi-faceted analytical strategy is not just beneficial but essential for the confident structural elucidation of complex, multi-functional molecules in the pharmaceutical and chemical sciences.

References

  • Ghuman, J., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]

  • Kim, H.J., et al. (2022). A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • The Royal Society of Chemistry. Piperidines ESI-revised3. Supporting Information. Available at: [Link]

  • Dass, C., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Journal of Mass Spectrometry. Available at: [Link]

  • Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society. Available at: [Link]

  • Reddit r/OrganicChemistry. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Available at: [Link]

  • Whitman College. GCMS Section 6.15 - Fragmentation of Amines. Available at: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • Semantic Scholar. Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N. Available at: [Link]

  • CORE. (2005). Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column. Available at: [Link]

  • Scilit. (1989). Collision-induced dissociations of deprotonated α-amino acids. The occurrence of specific proton transfers preceding fragmentation. International Journal of Mass Spectrometry and Ion Processes. Available at: [Link]

  • University of Massachusetts Lowell. Mass Spectrometry: Fragmentation. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]

Sources

Comparative

Comparison Guide: Biological Activity of (2S,3R) vs (2S,3S) Piperidine Amino Acid Isomers

Executive Summary & Conformational Causality In the development of conformationally restricted peptidomimetics and neuropharmacological probes, the piperidine ring serves as a highly rigid scaffold. When functionalized a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Conformational Causality

In the development of conformationally restricted peptidomimetics and neuropharmacological probes, the piperidine ring serves as a highly rigid scaffold. When functionalized at the C2 and C3 positions (e.g., piperidine-2,3-dicarboxylic acid or 3-hydroxypipecolic acid), the resulting stereocenters dictate the spatial trajectory of the pharmacophores.

The fundamental biological divergence between the (2S,3R) and (2S,3S) isomers stems from their preferred chair conformations:

  • (2S,3S) Isomer (Trans): Adopts a thermodynamically stable diequatorial (e,e) conformation. The C2 and C3 substituents project outward at a dihedral angle of approximately 60°, providing an extended pharmacophore vector.

  • (2S,3R) Isomer (Cis): Forced into an axial-equatorial (a,e) conformation. This proximity allows for strong intramolecular hydrogen bonding (e.g., between a C3-hydroxyl and C2-carboxyl), which is a critical driving force for inducing rigid

    
    -turns in macrocyclic peptides [1].
    

Understanding this causality is essential for rational drug design, as the energetic penalty for a piperidine ring flip is too high to allow an "induced fit" at the receptor level. The receptor strictly "sees" the pre-organized geometry.

Comparative Biological Activity: Key Case Studies

Case Study A: 3-Hydroxypipecolic Acid (3-HPA) in Antimicrobial Peptides

(2S,3R)-3-hydroxypipecolic acid is a critical non-canonical amino acid found in potent natural products like tetrazomine and malacidin A [1]. When researchers substitute the natural (2S,3R) isomer with the synthetic (2S,3S) diastereomer, the biological activity is nearly abolished. The cis (2S,3R) configuration allows the peptide backbone to fold into a tight macrocycle necessary for binding to bacterial cell wall precursors. The trans (2S,3S) isomer projects the hydroxyl group equatorially, sterically clashing with the peptide backbone and preventing macrocyclization.

Case Study B: Piperidine-2,3-dicarboxylic acid (PDA) at Glutamate Receptors

PDA isomers are classic tools used to map the binding pockets of excitatory amino acid receptors (NMDA, AMPA, and Kainate). The (2S,3S)-trans-PDA isomer perfectly mimics the extended conformation of L-glutamate, acting as a potent and selective competitive antagonist at the NMDA receptor [2]. Conversely, the (2S,3R)-cis-PDA isomer presents the


-carboxyl mimic at a suboptimal vector for the NMDA pocket, resulting in significantly lower affinity, though it retains weak agonist activity at AMPA receptors.
Quantitative Comparison Table
Parameter(2S,3R) Piperidine Isomer (Cis)(2S,3S) Piperidine Isomer (Trans)
Preferred Conformation Axial-Equatorial (a,e)Diequatorial (e,e)
Intramolecular H-Bonding Strong (stabilizes rotamers)Weak / Absent
Peptide Secondary Structure Induces tight

-turns
Promotes linear/extended chains
NMDA Receptor Affinity (PDA) Low (

> 100

M)
High (

~ 1.5

M)
Antimicrobial MIC (3-HPA in Tetrazomine) 0.5

g/mL (Potent)
> 64

g/mL (Inactive)

Conformational Logic & Workflow Visualizations

G A (2S,3R) Isomer Cis Configuration C Axial-Equatorial (a,e) Intramolecular H-Bond A->C B (2S,3S) Isomer Trans Configuration D Diequatorial (e,e) Extended Pharmacophore B->D E Beta-Turn Induction High Antimicrobial Activity C->E F Receptor Pocket Fit High NMDA Antagonism D->F

Conformational causality of piperidine stereoisomers on biological activity.

Workflow S1 Stereoselective Synthesis & Chiral HPLC Separation S2 NMR Conformational Analysis (NOESY) S1->S2 S3 Receptor Binding Assay (Radioligand Displacement) S2->S3 S4 MIC Antimicrobial Screening S2->S4 S5 Structure-Activity Relationship (SAR) Model S3->S5 S4->S5

Self-validating experimental workflow for stereoisomer evaluation.

Self-Validating Experimental Protocols

To objectively verify the biological differences between the (2S,3R) and (2S,3S) isomers, the following field-proven methodologies must be employed. These protocols are designed with internal controls to ensure self-validation.

Protocol 1: In Vitro Radioligand Binding Assay (NMDA Receptor)

Purpose: To quantify the binding affinity (


) of PDA stereoisomers.
  • Membrane Preparation: Isolate rat cortical membranes and homogenize in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes. Wash the pellet three times to remove endogenous glutamate.

  • Assay Assembly: In a 96-well plate, combine 50

    
    L of 
    
    
    
    -CGP 39653 (a known NMDA antagonist radioligand, final concentration 2 nM), 50
    
    
    L of the test isomer ((2S,3R) or (2S,3S) in a concentration gradient from 0.1 nM to 1 mM), and 100
    
    
    L of membrane suspension.
  • Self-Validation Controls:

    • Total Binding (TB): Buffer instead of the test compound.

    • Non-Specific Binding (NSB): Addition of 1 mM unlabeled L-glutamate. (Validation: NSB must be <15% of TB for the assay to be dynamically valid).

  • Incubation & Filtration: Incubate at 4°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific ligand adhesion).

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and count radioactivity. Calculate IC

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol 2: Broth Microdilution MIC Assay (Antimicrobial Peptides)

Purpose: To evaluate the impact of 3-HPA stereochemistry on the antimicrobial efficacy of constrained peptides.

  • Inoculum Preparation: Culture Staphylococcus aureus (ATCC 29213) in Mueller-Hinton Broth (MHB) to an OD

    
     of 0.1 (approx. 
    
    
    
    CFU/mL). Dilute 1:100 in fresh MHB.
  • Compound Plating: In a sterile 96-well plate, perform two-fold serial dilutions of the (2S,3R)-peptide and (2S,3S)-peptide from 64

    
    g/mL down to 0.06 
    
    
    
    g/mL in 50
    
    
    L volumes.
  • Inoculation: Add 50

    
    L of the bacterial suspension to each well (final inoculum: 
    
    
    
    CFU/mL).
  • Self-Validation Controls:

    • Sterility Control: MHB only (Validation: Must remain clear; confirms no contamination).

    • Growth Control: MHB + Bacteria (Validation: Must show visible turbidity; confirms bacterial viability).

    • Reference Control: Vancomycin (Validation: MIC must fall within the CLSI acceptable range of 0.5 - 2

      
      g/mL).
      
  • Incubation & Readout: Incubate at 37°C for 18-20 hours. The MIC is defined as the lowest concentration exhibiting no visible bacterial growth.

References

  • Title: R97 at “Handlebar” Binding Mode in Active Pocket Plays an Important Role in Fe(II)/α-Ketoglutaric Acid-Dependent Dioxygenase cis-P3H-Mediated Selective Synthesis of (2S,3R)-3-Hydroxypipecolic Acid Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • Title: Asymmetric Synthesis of trans-2,3-Piperidinedicarboxylic Acid and trans-3,4-Piperidinedicarboxylic Acid Derivatives Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: Stereocontrolled synthesis of fluorine-containing piperidine γ-amino acid derivatives Source: European Journal of Organic Chemistry (via JYX Digital Repository) URL: [Link](Note: Linked via the permanent Converis/JYX repository handle identified in the search data)

Validation

Technical Guide: Structural Determination of 2S,3R-1-Boc-2-methyl-piperidine-3-carboxylic acid

Executive Summary Context: 2S,3R-1-Boc-2-methyl-piperidine-3-carboxylic acid is a critical chiral building block in the synthesis of peptidomimetics and conformationally restricted amino acid analogues. Its rigid piperid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Context: 2S,3R-1-Boc-2-methyl-piperidine-3-carboxylic acid is a critical chiral building block in the synthesis of peptidomimetics and conformationally restricted amino acid analogues. Its rigid piperidine scaffold is frequently employed to lock bioactive peptides into specific conformations, enhancing potency and metabolic stability.

The Challenge: Establishing the absolute stereochemistry (2S,3R) of this molecule is non-trivial. Synthetic routes often yield diastereomeric mixtures (cis/trans isomers) or racemates. While NMR spectroscopy can suggest relative stereochemistry (diastereomers), it cannot inherently determine absolute configuration without chiral derivatization.

The Solution: This guide compares the Single Crystal X-Ray Diffraction (SC-XRD) workflow (the "Product") against standard NMR methodologies. We demonstrate that SC-XRD provides the only unambiguous, self-validating confirmation of the 2S,3R absolute configuration, essential for regulatory compliance in drug development.

Comparative Analysis: SC-XRD vs. NMR Methodologies

The following analysis contrasts the performance of X-ray crystallography against solution-state NMR for this specific chiral scaffold.

Table 1: Performance Comparison Matrix
FeatureSC-XRD (The Product) NMR (NOE/ROESY) Chiral Derivatization (Mosher's)
Primary Output 3D Atomic Coordinates & Absolute ConfigurationRelative Stereochemistry (cis vs. trans)Absolute Configuration (Indirect)
Certainty Level Definitive (Gold Standard) Inferential (Model-dependent)High (Subject to reaction purity)
Sample State Solid Crystal (Required)SolutionSolution
Sample Recovery Non-destructive (Crystal remains)Non-destructiveDestructive (Chemical modification)
Time to Result 24–48 Hours (post-crystallization)1–4 Hours2–3 Days (Synthesis + Analysis)
Critical Limitation Requires diffraction-quality crystalSignal overlap; Ring flexibility averages dataSteric hindrance in derivatization
In-Depth Analysis
1. The "Product": Single Crystal X-Ray Diffraction (SC-XRD)

Mechanism: SC-XRD measures the diffraction of X-rays by the electron density of the crystal lattice.[1] For chiral molecules like 2S,3R-1-Boc-2-methyl-piperidine-3-carboxylic acid, the Flack Parameter is calculated during refinement. A Flack parameter near 0.0 (with small standard deviation) confirms the absolute configuration, while 1.0 indicates the inverted structure.

  • Why it wins: It solves the structure ab initio. It reveals the precise ring pucker (chair vs. twist-boat) and intermolecular hydrogen bonding (e.g., carboxylic acid dimers) that influence solid-state stability.

2. The Alternative: Nuclear Magnetic Resonance (NMR)

Mechanism:

  • 1D NMR: Confirms chemical structure but is blind to enantiomers.

  • NOESY/ROESY: Detects spatial proximity of protons (Nuclear Overhauser Effect). For a 2,3-substituted piperidine, it can distinguish cis (2-Me and 3-H on same face) from trans.

  • Mosher's Method: Requires reacting the carboxylic acid with a chiral alcohol (or reducing acid to alcohol and reacting with Mosher's acid).

  • Why it fails here: The Boc-group on the nitrogen introduces rotameric species (due to restricted N-C=O bond rotation), often broadening NMR signals or creating double sets of peaks at room temperature [1]. This complicates the interpretation of subtle NOE signals required to distinguish the 2S,3R isomer from the 2R,3S enantiomer or 2S,3S diastereomer.

Experimental Protocol: SC-XRD Workflow

This protocol is designed to overcome the common "oiling out" behavior of Boc-protected amino acids.[2]

Phase 1: Crystallization Screening (The Critical Step)

Boc-protected piperidines are lipophilic and prone to forming oils. A binary solvent system using Anti-Solvent Vapor Diffusion is recommended over simple evaporation.

Protocol:

  • Dissolution: Dissolve 20 mg of the compound in a minimal amount (0.5 mL) of "Good Solvent" (Ethyl Acetate or Dichloromethane). Ensure complete dissolution; filter if necessary to remove dust nuclei.

  • Setup: Place the solution in a small inner vial (GC vial).

  • Diffusion: Place the open inner vial inside a larger jar containing 2-3 mL of "Anti-Solvent" (Hexane or Pentane). Cap the outer jar tightly.

  • Incubation: Store at 4°C. The volatile anti-solvent will slowly diffuse into the solution, gradually increasing supersaturation and promoting crystal growth over 2-7 days.

  • Troubleshooting: If oil forms, scratch the vessel wall with a glass rod to induce nucleation or try "seeding" with a micro-crystal from a crude batch [2].

Phase 2: Data Collection & Refinement

Instrument: Single Crystal Diffractometer (e.g., Bruker D8 QUEST or Rigaku XtaLAB). Source: Copper (Cu K


) radiation  (

Å) is mandatory for this molecule.
  • Reasoning: The molecule contains only light atoms (C, H, N, O). Molybdenum (Mo) radiation does not generate sufficient anomalous scattering signal to determine absolute configuration (Flack parameter) reliably for light-atom structures. Cu radiation maximizes the anomalous signal [3].

Refinement Steps:

  • Integration: Process diffraction spots to determine Unit Cell dimensions.

  • Structure Solution: Use Direct Methods (SHELXT) to locate heavy atoms (O, N, C).

  • Refinement: Least-squares refinement (SHELXL). Anisotropic refinement for non-hydrogen atoms.

  • Absolute Configuration: Refine the Flack Parameter .

    • Result

      
      : Correct absolute structure (2S,3R).
      
    • Result

      
      : Inverted structure (sample is actually 2R,3S).
      

Visualization: Structural Determination Decision Tree

The following diagram illustrates the logical workflow for confirming the stereochemistry of the target molecule, highlighting the decision points between NMR and X-ray.

StructuralDetermination Start Target: 2S,3R-1-Boc-2-methyl-piperidine-3-carboxylic acid PurityCheck Purity Check (HPLC/1D NMR) Start->PurityCheck Decision Need Absolute Configuration? PurityCheck->Decision NMR_Path NMR Approach Decision->NMR_Path No (Relative only) XRD_Path SC-XRD Approach (Recommended) Decision->XRD_Path Yes (Regulatory Req) NOESY NOESY/ROESY (Relative Stereochem Only) NMR_Path->NOESY Deriv Chiral Derivatization (Mosher's Ester) NMR_Path->Deriv Ambiguity Risk: Rotameric Broadening & Indirect Inference NOESY->Ambiguity Deriv->Ambiguity Cryst Crystallization (EtOAc/Hexane Diffusion) XRD_Path->Cryst DataCol Data Collection (Cu K-alpha Source) Cryst->DataCol Refine Refinement & Flack Parameter DataCol->Refine Result CONFIRMED Absolute Structure (2S, 3R) Refine->Result

Caption: Workflow comparing NMR and SC-XRD pathways. SC-XRD provides a direct, unambiguous path to absolute configuration for the target molecule.

Representative Data Structure

When the experiment is successful, the X-ray data for a chiral Boc-piperidine derivative typically follows these parameters. This table serves as a benchmark for your experimental results.

ParameterTypical Value / RangeNotes
Crystal System Orthorhombic or MonoclinicCommon for chiral organic acids.
Space Group

or

Must be a non-centrosymmetric (chiral) space group.
Z (Molecules/Cell) 4Indicates one molecule per asymmetric unit usually.
R-Factor (

)
< 5.0% (0.05)Indicates high-quality agreement between model and data.
Flack Parameter -0.05 to 0.05Crucial: Confirms the 2S,3R assignment is correct.
H-Bonding O-H...O dimersCarboxylic acids typically form dimers in the solid state [4].

Interpretation of Stereochemistry: In the 2S,3R configuration:

  • The C2-Methyl group and the C3-Carboxylic acid group are generally in a trans relationship regarding the ring plane (depending on the specific chair conformation adopted to minimize 1,3-diaxial strain with the Boc group).

  • The X-ray structure will explicitly show the C2 methyl pointing, for example, "down" (axial) while the C3 carboxyl points "up" (equatorial), or vice versa, resolving the ambiguity immediately.

References

  • Rotamers in Boc-Piperidines: G. B. Liang, et al. "NMR Study of N-Boc-piperidine Derivatives." Journal of Organic Chemistry, 2005 .

  • Crystallization Protocols: BenchChem Technical Support. "Purification of Boc-Protected Amino Acids by Recrystallization." BenchChem Protocols, 2025 .

  • Absolute Configuration (Flack Parameter): Parsons, S. "Determination of Absolute Configuration using X-ray Diffraction." Acta Crystallographica Section B, 2021 .

  • Piperidine Carboxylic Acid Structures: Kangas, M. J., et al. "Tert-Butyl (2S)-2-{3-[(R)-Bis(tert-butoxycarbonyl)amino]-2-oxopiperidin-1-yl}-3-methylbutanoate."[3] Acta Crystallographica Section E, 2011 .

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2S,3R-1-Boc-2-methyl-piperidine-3-carboxylic acid

[1][2] Executive Summary & Operational Context[3][4][5][6][7] This guide outlines the mandatory disposal protocols for (2S,3R)-1-(tert-butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid . As a chiral, Boc-protected non...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Operational Context[3][4][5][6][7]

This guide outlines the mandatory disposal protocols for (2S,3R)-1-(tert-butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid . As a chiral, Boc-protected non-proteinogenic amino acid, this compound is a high-value intermediate in peptidomimetic drug discovery.[1][2]

While standard organic waste protocols apply, specific attention must be paid to the acid-labile nature of the Boc (tert-butoxycarbonyl) protecting group. Improper disposal into acidic waste streams can trigger uncontrolled deprotection, generating isobutylene gas and carbon dioxide, which poses a significant pressurization and rupture hazard for waste containers.[2]

Chemical Safety Profile & Hazard Identification

Before initiating disposal, operators must validate the material properties.[2] Treat this substance as a Hazardous Chemical requiring segregation from general refuse.[1][3]

ParameterSpecification
Chemical Name (2S,3R)-1-Boc-2-methyl-piperidine-3-carboxylic acid
Functional Groups Carboxylic acid (C-terminus), Carbamate (Boc-N)
Physical State Solid (Powder/Crystalline)
Acidity Weakly Acidic (Carboxylic acid moiety)
GHS Classification Warning (Irritant)
Hazard Codes H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][4][5][6] Irrit.)
Incompatibilities Strong Oxidizers, Strong Acids (Critical)

Senior Scientist Insight: The "Unknown Toxicity" principle applies here. While structurally similar to common amino acids, the specific stereochemistry and synthetic nature mean long-term toxicological data is likely absent.[1][2] Always handle as if it possesses higher toxicity than indicated.[1]

Critical Operational Hazard: The "Boc-Acid" Trap[1]

Do not overlook this mechanism. The most common safety failure with this class of compounds occurs during waste consolidation.[1]

The Mechanism of Failure

If this compound is disposed of in a waste container containing strong mineral acids (e.g., HCl, H₂SO₄, TFA) or Lewis acids, the Boc group will undergo acidolytic cleavage.[2]



The Consequence

A standard 20L waste carboy can pressurize rapidly if this reaction occurs in a closed system, leading to container rupture or "geysering" upon opening.[2]

Protocol: NEVER dispose of Boc-protected intermediates in "Acidic Aqueous" or "Acidic Organic" waste streams without prior neutralization or explicit validation of acid concentration.[1]

Waste Segregation & Disposal Workflows

Decision Logic for Disposal

Follow this logic gate to determine the correct waste stream.

WasteSegregation Start Waste Material: 2S,3R-1-Boc-2-methyl-piperidine-3-carboxylic acid StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Residue) StateCheck->Solid Solid Liquid Solution (Mother Liquor) StateCheck->Liquid Dissolved SolidBin Solid Hazardous Waste (Double-bagged) Solid->SolidBin Segregate SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (EtOAc, MeOH, THF) SolventCheck->NonHalo No Halogens AcidCheck Is Solution Acidic? (pH < 4) Halo->AcidCheck NonHalo->AcidCheck Neutralize NEUTRALIZE (Add NaHCO3) AcidCheck->Neutralize Yes (Risk of Gas) WasteStreamHalo Halogenated Organic Waste AcidCheck->WasteStreamHalo No WasteStreamNonHalo Non-Halogenated Organic Waste AcidCheck->WasteStreamNonHalo No Neutralize->WasteStreamHalo If Halogenated Neutralize->WasteStreamNonHalo If Non-Halogenated

Figure 1: Decision matrix for waste segregation, emphasizing the critical neutralization step for acidic solutions to prevent Boc-decomposition gas generation.

Protocol A: Solid Waste (Excess Reagent/Spoiled Product)

Applicability: Pure solid, contaminated weighing paper, filter cakes.[2]

  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated "Solid Hazardous Waste" fiber drum with a liner.[1]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2S,3R-1-Boc-2-methyl-piperidine-3-carboxylic acid" (Do not use abbreviations like "Boc-AA" alone).[1][2]

    • Hazards: Check "Irritant" and "Toxic".[1]

  • Segregation: Ensure no liquid acids are placed in this bin.

  • Disposal Method: Incineration via licensed chemical waste contractor.[1]

Protocol B: Solution Waste (Reaction Mixtures/HPLC Waste)

Applicability: Material dissolved in solvents (Ethyl Acetate, DCM, Methanol).[2]

  • pH Check (Crucial): Dip a pH strip into the waste solution.[1]

    • If pH < 4: Slowly add saturated Sodium Bicarbonate (NaHCO₃) until neutral (pH 6-8). Wait for gas evolution to cease.

  • Solvent Segregation:

    • Halogenated Waste: If dissolved in Dichloromethane (DCM) or Chloroform.[1]

    • Non-Halogenated Waste: If dissolved in Methanol, Ethanol, Ethyl Acetate, or THF.[2]

  • Container: HDPE or Glass carboy (Safety Coated). Leave 10% headspace to accommodate potential thermal expansion or minor off-gassing.[1]

  • Secondary Containment: Always store carboys in a secondary tray capable of holding 110% of the container volume.

Emergency Response: Spill Management

In the event of a solid spill, immediate containment is required to prevent aerosolization (inhalation hazard).

SpillResponse Assess 1. Assess Area (Ventilation/Ignition Sources) PPE 2. Don PPE (Nitrile Gloves, N95/P100, Goggles) Assess->PPE Contain 3. Contain (Cover with damp paper towels) PPE->Contain Collect 4. Collect (Scoop/Sweep - Avoid Dust) Contain->Collect Clean 5. Decontaminate (Soap & Water Wash) Collect->Clean Report 6. Report (EHS Dept) Clean->Report

Figure 2: Step-by-step spill response workflow. Note the emphasis on dampening the spill to prevent dust generation.

Decontamination Solution: For final surface cleaning, use a dilute surfactant solution (soap/water) followed by an ethanol wipe.[2] Do not use strong bleach or ammonia, as they may react unpredictably with other trace contaminants in a research hood.[2]

Regulatory & Environmental Compliance (RCRA)[1]

For facilities in the United States, this material falls under the Resource Conservation and Recovery Act (RCRA).

  • Waste Code Assessment:

    • D001 (Ignitable): Only applies if the waste is a liquid solution with a flashpoint < 60°C (e.g., dissolved in Ethyl Acetate).[2]

    • D002 (Corrosive): Only applies if the waste is aqueous and pH ≤ 2 or ≥ 12.5.

    • Non-Listed: The pure solid is not a "P" or "U" listed waste by default, but is regulated as "Hazardous Waste" due to toxicity characteristics or state-specific regulations (e.g., California Title 22).[2]

  • Disposal Route: High-temperature incineration is the Best Demonstrated Available Technology (BDAT) for destroying the organic framework and the Boc moiety completely.[1]

  • Drain Disposal: Strictly Prohibited. Do not pour down the sink.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][7] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link][1]

  • American Chemical Society. (2026).[1] Common Organic Solvents and Protecting Groups: Safety and Disposal. ACS Chemical Safety Guidelines.[1] [Link][1]

Sources

Handling

Personal protective equipment for handling 2S,3R-1-Boc-2-methyl-piperidine-3-carboxylic acid

Executive Summary & Risk Profile 2S,3R-1-Boc-2-methyl-piperidine-3-carboxylic acid is a chiral, protected amino acid derivative used primarily as a building block in peptide synthesis and medicinal chemistry. While often...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Profile

2S,3R-1-Boc-2-methyl-piperidine-3-carboxylic acid is a chiral, protected amino acid derivative used primarily as a building block in peptide synthesis and medicinal chemistry. While often categorized generically as an "irritant," its specific structural features—a lipophilic Boc-protective group combined with a polar carboxylic acid—dictate a more nuanced safety approach than standard laboratory reagents.

Immediate Hazard Assessment:

  • Health: Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335).[1] Potential for acute toxicity if swallowed (H302) based on piperidine analog data.[1]

  • Physical: Fine powder prone to electrostatic charging; combustible dust potential.

  • Reactivity: Acid-sensitive (Boc group).[2][3] Incompatible with strong oxidizers and strong acids (releases isobutylene gas).[1]

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on a "Solvent-Context" approach . While the solid itself is manageable with standard PPE, the organic solvents required to solubilize it (typically Dichloromethane or DMF) drive the protection standards.

Protection ZoneRecommended EquipmentTechnical Rationale & "Senior Scientist" Insight
Eye & Face Chemical Splash Goggles (ANSI Z87.1)Why: Safety glasses are insufficient for fine powders that carry static charge. The powder can "jump" or float around side shields. Goggles provide the necessary seal against particulates and potential splashes during solubilization.
Hand (Solid) Nitrile Gloves (Min 0.11 mm / 4-5 mil)Why: Standard nitrile offers excellent resistance to the solid powder. Change immediately if punctured.
Hand (Solution) Double Gloving or Laminate Critical Context: If dissolving in DCM (Dichloromethane) , standard nitrile degrades in <10 minutes. Protocol: Wear Silver Shield™ (Laminate) liners under nitrile, OR double-glove with nitrile and change outer pair every 15 minutes.
Respiratory Fume Hood (Face velocity: 80-100 fpm)Why: Engineering controls are primary. If weighing outside a hood is unavoidable (not recommended), use a P100 Particulate Respirator , not just an N95, due to the fine particle size.
Body Lab Coat (Cotton/Poly blend) + Long PantsWhy: Synthetic fibers (100% polyester) can exacerbate static charge, making the powder difficult to handle. Cotton blends reduce static buildup.

Operational Protocols: From Storage to Synthesis

Receiving and Storage[4]
  • Inspection: Upon receipt, inspect the vial for "caking." Caking indicates moisture ingress, which can hydrolyze the Boc group over time, releasing CO₂ and isobutylene, potentially pressurizing the vial.

  • Conditions: Store at 2-8°C in a desiccator. Cold storage preserves stereochemical integrity (preventing racemization of the 2S,3R centers).

  • Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial introduces condensation, turning the free-flowing powder into a sticky gum.

Weighing and Transfer (The "Static" Challenge)

Boc-protected amino acids are notorious for static cling.

  • Engineering Control: Use an ionizing air blower or anti-static gun on the taring vessel before weighing.

  • Technique: Do not use plastic spatulas (they generate charge). Use stainless steel or porcelain spatulas.

  • Containment: Weigh inside a localized powder containment hood or a deep-well balance enclosure.

Solubilization & Reaction
  • Solvent Choice: The compound is lipophilic. It dissolves readily in DCM, DMF, or DMSO.

  • Deprotection Warning: If the next step involves removing the Boc group (using TFA or HCl), be aware that 1 mole of gas (Isobutylene) is generated for every mole of substrate .

    • Safety Check: Ensure the reaction vessel is vented. Never perform Boc-deprotection in a sealed, unrated vessel.

Visualized Workflows

Safe Handling Workflow

This diagram outlines the decision logic for handling the material from storage to disposal.

SafeHandling Start Start: Retrieve Vial CheckTemp Is Vial at Room Temp? Start->CheckTemp Wait Wait to Equilibrate (Prevent Condensation) CheckTemp->Wait No Inspect Inspect Physical State (Powder vs. Caked) CheckTemp->Inspect Yes Wait->CheckTemp Weighing Weighing Step (Use Anti-Static Gun) Inspect->Weighing Solvent Solubilization (DCM/DMF) Weighing->Solvent Reaction Reaction / Synthesis Solvent->Reaction Disposal Disposal (Hazardous Waste) Reaction->Disposal

Figure 1: Operational workflow emphasizing temperature equilibration to prevent moisture contamination.

Hierarchy of Controls (Specific to Boc-Piperidine)

This diagram illustrates how to layer defenses against this specific chemical hazard.

Hierarchy PPE PPE: Nitrile Gloves, Goggles (Least Effective, Last Resort) Admin Admin: SOPs, Training on Static Control PPE->Admin Eng Engineering: Fume Hood, Ionizing Blower Admin->Eng Sub Substitution: Use Liquid Stock Solutions (Eliminates Dust) Eng->Sub

Figure 2: Hierarchy of Controls. Note that substituting the powder for a pre-dissolved liquid stock eliminates the primary inhalation/static risk.

Emergency Response & Disposal

Spill Management
  • Dry Spill (Powder): Do NOT sweep dry (generates dust).

    • Protocol: Cover with wet paper towels (dampened with water) to prevent dust dispersal, then wipe up. Place in a sealed bag.

  • Wet Spill (Solvent):

    • Protocol: Use vermiculite or spill pads.[4] If dissolved in DCM, use specific organic spill pads.

Waste Disposal
  • Classification: Hazardous Chemical Waste.[1]

  • Segregation:

    • Solid Waste: Contaminated gloves, weighing boats, and paper towels go into "Solid Hazardous Waste."

    • Liquid Waste: Dispose of in "Organic Solvents" stream.

    • Critical Incompatibility: Do NOT mix with acidic waste streams if the Boc group is still intact, as this can slowly generate gas in the waste container, leading to container rupture.

References

  • National Institutes of Health (NIH). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (29 CFR 1910.132).[5][Link]

  • Fisher Scientific. Safety Data Sheet: N-Boc-piperidine-3-carboxylic acid.[Link]

  • American Chemical Society (ACS). Hazard Assessment in Research Laboratories.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2S,3R-1-Boc-2-methyl-piperidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2S,3R-1-Boc-2-methyl-piperidine-3-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.